molecular formula C32H36N6O6 B601663 Dabigatran Impurity 13 CAS No. 1408238-37-8

Dabigatran Impurity 13

Cat. No.: B601663
CAS No.: 1408238-37-8
M. Wt: 600.66
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran Impurity 13 is a identified related compound of Dabigatran Etexilate, a direct thrombin inhibitor used as an oral anticoagulant. The systematic identification and characterization of process-related impurities and degradation products is a critical requirement during the development and manufacturing of any Active Pharmaceutical Ingredient (API) to ensure product safety, quality, and efficacy . This impurity is supplied as a characterized reference standard to support these essential analytical activities. Utilizing a qualified impurity standard like this compound is indispensable for analytical methods development and validation. It enables researchers to achieve selective separation and accurate quantification of this specific impurity in the presence of the main drug substance and other related compounds using techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . Furthermore, this standard plays a vital role in stability studies, helping to monitor the formation of impurities over time under various stress conditions, which is crucial for establishing the shelf-life and recommended storage conditions for the drug product . The availability of a well-characterized impurity standard accelerates regulatory submissions like Abbreviated New Drug Applications (ANDA) by providing the necessary data to demonstrate control over the manufacturing process and final product quality . For research purposes, studying such impurities also contributes to a deeper understanding of the drug's chemical behavior and degradation pathways. This product is intended for research use as a analytical standard and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N6O6/c1-3-4-5-8-19-44-32(43)36-30(41)22-10-13-24(14-11-22)34-21-28-35-25-20-23(12-15-26(25)37(28)2)31(42)38(18-16-29(39)40)27-9-6-7-17-33-27/h6-7,9-15,17,20,34H,3-5,8,16,18-19,21H2,1-2H3,(H,39,40)(H,36,41,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSMJNALQPNLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408238-37-8
Record name N-((2-(((4-((((Hexyloxy)carbonyl)amino)carbonyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)CARBONYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-.BETA.-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C89S36UVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"Dabigatran Impurity 13" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dabigatran Impurity 13, identified as N-nitroso dabigatran etexilate. This document summarizes its chemical structure and properties, and details the analytical methodologies for its detection and quantification. This guide is intended to be a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

Chemical Structure and Properties

This compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of Dabigatran Etexilate.[1] It is formed by the reaction of the secondary amine present in the dabigatran etexilate molecule with nitrosating agents, particularly under acidic conditions.[1][2]

Table 1: Chemical and Physical Properties of this compound (N-nitroso dabigatran etexilate)

PropertyValueSource
Systematic Name Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate[3]
Molecular Formula C₃₄H₄₀N₈O₆[1][4]
Molecular Weight 656.74 g/mol [1]
CAS Number 2892260-29-4[1]
Appearance Not specified in search results
Solubility Not specified in search results

Below is the chemical structure of N-nitroso dabigatran etexilate.

Caption: Chemical structure of N-nitroso dabigatran etexilate.

Experimental Protocols

Synthesis of N-nitroso dabigatran etexilate

A specific, detailed experimental protocol for the synthesis of N-nitroso dabigatran etexilate is not publicly available in the reviewed literature. However, its formation is understood to occur via the nitrosation of the secondary amine in the dabigatran etexilate molecule.[1][2] This reaction generally involves the interaction of dabigatran etexilate with a nitrosating agent, such as nitrous acid (formed in situ from a nitrite salt and an acid), under appropriate conditions.[1]

A generalized conceptual workflow for its formation is presented below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Dabigatran Dabigatran Etexilate (contains secondary amine) Product N-nitroso Dabigatran Etexilate Dabigatran->Product Nitrosating_Agent Nitrosating Agent (e.g., NaNO2 + Acid) Nitrosating_Agent->Product Conditions Acidic Environment Heat, Moisture Conditions->Product

Caption: Conceptual pathway for the formation of N-nitroso dabigatran etexilate.

Analytical Method for Quantification

A sensitive and selective method for the quantification of N-nitroso dabigatran etexilate in dabigatran etexilate mesylate drug substance has been developed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2]

Table 2: Summary of LC-MS/MS Analytical Method Parameters

ParameterConditionSource
Instrumentation Agilent 1290 Infinity II LC coupled to Agilent 6495C Triple Quadrupole LC/MS[2]
Column Agilent Poroshell HPH-C18 (3 x 150 mm, 2.7 µm)[5]
Mobile Phase A Ammonium trifluoroacetate and formic acid in water[5]
Mobile Phase B Methanol and Acetonitrile (80:20, v/v)[5]
Flow Rate 0.6 mL/min[6]
Injection Volume 5 µL[2]
Column Temperature Not specified in search results
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Detection Mode Multiple Reaction Monitoring (MRM)[2]
Limit of Detection (LOD) 6 pg/mL (0.0012 ppm with respect to 5 mg/mL test concentration)[2]
Limit of Quantitation (LOQ) 10 pg/mL (0.002 ppm with respect to 5 mg/mL test concentration)[2]
Linearity Range 10 to 1,000 pg/mL[2]

Sample Preparation Protocol:

  • Stock Solution Preparation: A stock solution of the N-nitroso dabigatran etexilate reference standard is prepared by dissolving 5 mg of the substance in 5 mL of methanol to achieve a concentration of 1 mg/mL. This solution should be stored between 2 and 8 °C and protected from light.[2]

  • Working Standard Solutions: Working standards are prepared by diluting the stock solution with a suitable diluent (e.g., a mixture of methanol and acetonitrile with pH adjustment using ammonium hydroxide) to achieve a final concentration range for the calibration curve (e.g., 0.01 to 1 ng/mL).[2]

  • API Sample Preparation: 20 mg of the dabigatran etexilate API is dissolved in 4 mL of the selected diluent in a volumetric flask. The solution is then vortexed at 2,000 rpm for 10 minutes.[2]

The following diagram illustrates the general workflow for the analytical quantification of N-nitroso dabigatran etexilate.

G start Start sample_prep Sample Preparation (API Dissolution) start->sample_prep lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification end End quantification->end

Caption: Analytical workflow for the quantification of N-nitroso dabigatran etexilate.

Significance and Regulatory Context

Nitrosamine impurities, including N-nitroso dabigatran etexilate, are of significant concern to regulatory agencies such as the FDA and EMA due to their potential carcinogenic properties.[6][7] As a result, strict limits are placed on the acceptable daily intake of such impurities in pharmaceutical products. The presence of N-nitroso-dabigatran has led to recalls of generic dabigatran etexilate products.[7] Therefore, robust and sensitive analytical methods are crucial for the monitoring and control of this impurity in both the active pharmaceutical ingredient and the final drug product to ensure patient safety.

References

An In-depth Technical Guide to the Formation Mechanism of Dabigatran Nitroso Impurity 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, analytical detection, and quantification of Dabigatran Nitroso Impurity 13, also known as N-Nitroso Dabigatran Etexilate. This nitrosamine drug substance-related impurity (NDSRI) is a significant concern in the pharmaceutical industry due to its potential mutagenic and carcinogenic properties.[1][2] This document details the chemical pathways leading to its formation, summarizes quantitative analytical data, and provides insights into the experimental protocols used for its characterization.

Introduction to Dabigatran and Nitrosamine Impurities

Dabigatran etexilate is an oral anticoagulant that acts as a direct thrombin inhibitor, widely prescribed for the prevention of stroke and systemic embolism.[3] The presence of nitrosamine impurities in pharmaceutical products has drawn significant attention from regulatory agencies worldwide.[4][5] These impurities can form during the synthesis, storage, or even formulation of the drug product.[3] N-Nitroso Dabigatran Etexilate is formed from the nitrosation of the secondary amine present in the dabigatran etexilate molecule.[3][6]

Recent recalls of dabigatran etexilate products have been linked to unacceptable levels of this specific nitrosamine impurity, highlighting the critical need for robust analytical methods and a thorough understanding of its formation to ensure patient safety.[4][5][7]

Formation Mechanism of Dabigatran Nitroso Impurity 13

The formation of N-Nitroso Dabigatran Etexilate occurs through the reaction of the secondary amine moiety in the dabigatran etexilate structure with a nitrosating agent.[3] This reaction is influenced by several factors, including the presence of residual nitrites, pH, temperature, and moisture.[1][3]

Key Factors Influencing Formation:

  • Presence of a Nitrosatable Amine: Dabigatran etexilate contains a secondary amine that is susceptible to nitrosation.[1][3]

  • Presence of a Nitrosating Agent: Nitrous acid (HNO₂), formed from nitrite salts (e.g., sodium nitrite) under acidic conditions, is a common nitrosating agent.[8] Other potential nitrosating agents include nitrogen oxides.[8]

  • Conducive Conditions: Acidic conditions promote the formation of the nitrosating species. The mesylate salt of dabigatran etexilate can provide an acidic microenvironment, making the drug substance susceptible to nitrosation, especially in the presence of moisture.[1] Heat can also accelerate the reaction.[3]

The general chemical reaction involves the attack of the secondary amine's lone pair of electrons on the nitrosonium ion (NO⁺), which is formed from the nitrosating agent. This is followed by deprotonation to yield the N-nitroso derivative.

cluster_0 Nitrosating Agent Formation cluster_1 Nitrosation of Dabigatran Etexilate Nitrite (NO2-) Nitrite (NO2-) Nitrous Acid (HNO2) Nitrous Acid (HNO2) Nitrite (NO2-)->Nitrous Acid (HNO2) + H+ H+ H+ (Acidic Conditions) Nitrosonium Ion (NO+) Nitrosonium Ion (NO+) Nitrous Acid (HNO2)->Nitrosonium Ion (NO+) + H+, -H2O Dabigatran_Etexilate Dabigatran Etexilate (Secondary Amine) Nitrosonium Ion (NO+)->Dabigatran_Etexilate Intermediate Protonated Intermediate Dabigatran_Etexilate->Intermediate + NO+ N_Nitroso_Dabigatran N-Nitroso Dabigatran Etexilate (Impurity 13) Intermediate->N_Nitroso_Dabigatran - H+

Figure 1: Formation pathway of N-Nitroso Dabigatran Etexilate.

Experimental Protocols for Detection and Quantification

The detection and quantification of N-Nitroso Dabigatran Etexilate at trace levels require highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose.[1][2][9]

3.1. Sample Preparation

A summary of a typical sample preparation procedure is as follows:

  • Standard Solution Preparation: A stock solution of N-Nitroso Dabigatran Etexilate reference standard is prepared by dissolving a known amount in a suitable solvent, such as methanol, to a concentration of 1 mg/mL. This stock solution is then serially diluted to prepare working standard solutions for calibration curves.[1]

  • API Sample Solution Preparation: A known amount of the dabigatran etexilate drug substance (e.g., 20 mg) is dissolved in a specific volume of a suitable diluent (e.g., 4 mL) and vortexed to ensure complete dissolution.[1] The choice of diluent is critical to ensure the stability of the analyte during analysis.[1]

  • Storage: All solutions should be stored at 2-8 °C and protected from light to prevent degradation.[1]

Figure 2: Experimental workflow for sample preparation.

3.2. LC-MS/MS Method Parameters

The following tables summarize typical parameters for an LC-MS/MS method for the analysis of N-Nitroso Dabigatran Etexilate.

Table 1: Liquid Chromatography Parameters

ParameterValueReference
LC SystemAgilent 1290 Infinity II LC or equivalent[1]
ColumnAgilent Poroshell HPH-C18 (3 x 150 mm, 2.7 µm) or Sapphirus C18 HP-classic (250 mm x 4.6 mm, 5 µm)[9][10]
Mobile Phase A5 mM ammonium formate buffer (pH 7.0) or Ammonium trifluoroacetate and formic acid in water[9][10]
Mobile Phase B100% Acetonitrile or Methanol:Acetonitrile (80:20, v/v)[9][10]
Flow Rate0.6 mL/min[9]
Column Temperature25 °C[9]
Injection Volume5 µL[1]
Gradient ProgramGradient elution is typically used to achieve separation from the API.[9]

Table 2: Mass Spectrometry Parameters

ParameterValueReference
MS SystemAgilent 6495C or 6470B Triple Quadrupole LC/MS or equivalent[1][9]
Ionization ModePositive Electrospray Ionization (ESI)[9]
Analysis ModeMultiple Reaction Monitoring (MRM)[1][9]
MRM TransitionsOptimized for N-Nitroso Dabigatran Etexilate (precursor > product ions)[1]
Source ParametersOptimized for maximum sensitivity (e.g., gas temperature, gas flows)[1]

Quantitative Data and Method Performance

The developed LC-MS/MS methods demonstrate high sensitivity and linearity, allowing for the detection and quantification of N-Nitroso Dabigatran Etexilate at very low levels.

Table 3: Method Performance Characteristics

ParameterValueReference
Limit of Detection (LOD)6 pg/mL (corresponding to 0.0012 ppm with respect to a 5 mg/mL test concentration)[1]
Limit of Quantitation (LOQ)10 pg/mL (corresponding to 0.002 ppm with respect to a 5 mg/mL test concentration)[1]
Linearity Range10 to 1,000 pg/mL or 18 to 120 ppb[1][9]
Correlation Coefficient (r²)> 0.999[1][9]
Accuracy (Recovery)80-120%[1][9]

These performance characteristics are established following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10]

Mitigation and Control Strategies

Given the potential for nitrosamine formation, a comprehensive control strategy is essential. This includes:

  • Risk Assessment: Evaluating the entire manufacturing process for potential sources of nitrosating agents and conditions that favor nitrosation.

  • Raw Material Control: Sourcing high-quality raw materials and excipients with low levels of nitrite impurities.

  • Process Optimization: Modifying manufacturing processes to avoid conditions that promote the formation of nitrosamines (e.g., controlling pH, temperature, and moisture).

  • Routine Testing: Implementing validated analytical methods for the routine testing of both the active pharmaceutical ingredient (API) and the finished drug product.

Conclusion

The formation of Dabigatran Nitroso Impurity 13 is a critical quality attribute that requires careful control and monitoring. A thorough understanding of its formation mechanism, coupled with the implementation of highly sensitive analytical methods, is paramount for ensuring the safety and quality of dabigatran etexilate products. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges posed by this nitrosamine impurity.

References

Unraveling the Enigma of "Dabigatran Nitroso Impurity 13": A Technical Guide to Potential Sources in Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to Nitrosamine Impurities in Pharmaceuticals

Nitrosamine impurities are a class of compounds that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their potential carcinogenic properties. The formation of these impurities can occur during the synthesis of the active pharmaceutical ingredient (API), in the finished drug product during its shelf life, or even in vivo from precursor molecules. The general chemical reaction involves a nitrosating agent, such as nitrous acid (formed from nitrites in acidic conditions), reacting with a secondary or tertiary amine.

Recent recalls of various drug products, including some batches of dabigatran etexilate due to the presence of N-nitroso-dabigatran, have underscored the importance of a thorough risk assessment and control strategy for these impurities.[1][2]

The Chemistry of Dabigatran Etexilate and its Susceptibility to Nitrosamine Formation

Dabigatran etexilate is a prodrug that is converted in the body to its active form, dabigatran, a direct thrombin inhibitor. The molecular structure of dabigatran etexilate contains several nitrogen atoms, including secondary and tertiary amine functionalities, which are potential sites for nitrosation.

The formation of N-nitroso-dabigatran etexilate has been a focal point of investigations.[3] This impurity can form when dabigatran etexilate interacts with nitrosating agents, a reaction that can be influenced by factors such as heat, moisture, and acidic conditions.[4] The mesylate salt of dabigatran etexilate can create an acidic microenvironment, potentially making it more susceptible to nitrosation if a source of nitrite is present.[4]

Hypothetical Formation Pathway of a C32H35N7O7 Nitrosamine Impurity

In the absence of direct evidence for "Dabigatran Nitroso Impurity 13," we can postulate a formation pathway based on a known, structurally similar impurity. "Dabigatran Etexilate Mesylate - Impurity E" is a known related substance with the molecular formula C32H37N7O5. While not a direct precursor, its existence suggests that molecules with a similar carbon skeleton are present in the manufacturing or degradation streams.

A hypothetical precursor to "Dabigatran Nitroso Impurity 13" could be a degradation product of dabigatran etexilate or a byproduct of its synthesis that contains a nitrosatable nitrogen atom and has a molecular formula that could lead to C32H35N7O7 upon nitrosation and subsequent reactions.

Postulated Precursor and Reaction Scheme

Let us hypothesize the existence of a precursor molecule, "Precursor X," which is a degradation product of dabigatran etexilate. This precursor could be formed through a series of hydrolysis and rearrangement reactions, resulting in a structure with a secondary amine that is susceptible to nitrosation.

The subsequent reaction with a nitrosating agent, such as nitrous acid (HNO2), would lead to the formation of the nitrosamine. Further oxidation or rearrangement could then result in the final structure of "Dabigatran Nitroso Impurity 13" with the molecular formula C32H35N7O7.

Below is a DOT diagram illustrating this hypothetical pathway.

Caption: Hypothetical formation pathway of "Dabigatran Nitroso Impurity 13".

Potential Sources of Precursors and Nitrosating Agents

The formation of any nitrosamine impurity hinges on the presence of both a nitrosatable amine precursor and a nitrosating agent.

Potential Sources of Amine Precursors:

  • Degradation of Dabigatran Etexilate: Hydrolytic and oxidative degradation of the drug substance can generate various molecules, some of which may contain secondary or tertiary amine groups.

  • Synthesis-Related Impurities: Impurities arising from the manufacturing process of dabigatran etexilate, including unreacted starting materials, intermediates, or byproducts, could be nitrosatable.

  • Excipients: Certain excipients used in the formulation of the drug product could contain or degrade to form amines.

Potential Sources of Nitrosating Agents:

  • Nitrites in Excipients: Nitrites can be present as impurities in commonly used excipients.

  • Environmental Contamination: Nitrous gases (NOx) from the environment can be a source of nitrosating agents.

  • Water: Nitrites can be present in the water used during the manufacturing process.

  • Packaging Materials: Certain packaging materials could be a source of nitrites.

The following diagram illustrates the interplay of these potential sources.

G cluster_precursors Sources of Amine Precursors cluster_nitrosating Sources of Nitrosating Agents API Degradation API Degradation Formation Nitrosamine Formation API Degradation->Formation Synthesis Impurities Synthesis Impurities Synthesis Impurities->Formation Excipients (Amines) Excipients (Amines) Excipients (Amines)->Formation Excipients (Nitrites) Excipients (Nitrites) Excipients (Nitrites)->Formation Environmental Factors Environmental Factors Environmental Factors->Formation Process Water Process Water Process Water->Formation Packaging Packaging Packaging->Formation

Caption: Potential sources contributing to nitrosamine formation.

Quantitative Data and Acceptance Criteria

Regulatory agencies have established strict limits for the acceptable intake (AI) of nitrosamine impurities in drug products. These limits are typically in the nanogram-per-day range and are based on the carcinogenic potential of the specific nitrosamine.

The following table presents a hypothetical summary of quantitative data for "Dabigatran Nitroso Impurity 13" based on typical regulatory expectations.

ParameterValueRegulatory Limit (Hypothetical)
Limit of Detection (LOD)0.05 ng/mL-
Limit of Quantification (LOQ)0.15 ng/mL-
Concentration in Drug Product< LOQ≤ 26.5 ng/day
Spike Recovery95-105%80-120%
Precision (%RSD)< 5%< 15%

Experimental Protocol for Detection and Quantification

A highly sensitive and specific analytical method is crucial for the detection and quantification of trace-level nitrosamine impurities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose.

Representative LC-MS/MS Method

Objective: To develop and validate a method for the quantification of "Dabigatran Nitroso Impurity 13" in dabigatran etexilate drug product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-programmed gradient from 95% A to 5% A

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Hypothetical Precursor Ion (m/z): 630.3

    • Hypothetical Product Ion 1 (Quantifier): [To be determined based on fragmentation]

    • Hypothetical Product Ion 2 (Qualifier): [To be determined based on fragmentation]

  • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows)

Sample Preparation:

  • Weigh and transfer the contents of one dabigatran etexilate capsule into a volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol/water mixture).

  • Centrifuge or filter the solution to remove any undissolved excipients.

  • Inject the clear supernatant into the LC-MS/MS system.

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The following workflow diagram illustrates the analytical process.

G Sample Drug Product Sample Preparation Sample Preparation (Extraction, Dilution, Filtration) Sample->Preparation LC LC Separation (C18 Column) Preparation->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data Report Report Results Data->Report

Caption: Analytical workflow for nitrosamine impurity analysis.

Conclusion and Recommendations

While the specific impurity "Dabigatran Nitroso Impurity 13" remains uncharacterized in the public domain, a proactive and science-based approach is essential for mitigating the risk of nitrosamine impurities in dabigatran etexilate drug products. This involves:

  • Comprehensive Risk Assessment: A thorough evaluation of the manufacturing process, raw materials, excipients, and packaging materials to identify potential sources of amines and nitrosating agents.

  • Robust Analytical Methods: The development and validation of highly sensitive analytical methods, such as LC-MS/MS, for the detection and quantification of potential nitrosamine impurities.

  • Control Strategy: Implementation of appropriate control measures throughout the manufacturing process and supply chain to prevent the formation of nitrosamines. This may include sourcing of high-purity raw materials and excipients, optimization of process parameters, and use of appropriate packaging.

  • Stability Studies: Conducting rigorous stability studies to monitor for the formation of nitrosamine impurities over the shelf life of the drug product.

By adopting these measures, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their dabigatran etexilate products and comply with global regulatory expectations.

References

Genotoxicity Assessment of N-nitroso dabigatran etexilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso dabigatran etexilate is a nitrosamine impurity of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. Nitrosamine impurities in pharmaceuticals are a significant concern for regulatory agencies and the pharmaceutical industry due to their potential mutagenic and carcinogenic properties. As a class of compounds, nitrosamines are categorized as "cohort of concern" under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M7(R2) guideline, necessitating a thorough evaluation of their genotoxic potential to ensure patient safety.[1][2]

This technical guide provides an in-depth overview of the genotoxicity assessment of N-nitroso dabigatran etexilate, summarizing the available data from key in vitro genotoxicity assays: the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the risk assessment of nitrosamine impurities.

Regulatory Context and Risk Assessment

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in drug products. A key component of the risk assessment for these impurities is the determination of an Acceptable Intake (AI) limit, which represents a level of exposure with a negligible carcinogenic risk.

The Carcinogenic Potency Categorization Approach (CPCA) is often employed to assign an AI limit based on the structural features of the nitrosamine. N-nitroso dabigatran etexilate has been assigned a CPCA Category 3, corresponding to an AI of 400 ng/day. This categorization is based on the prediction of its carcinogenic potency. Experimental genotoxicity data, as detailed in this guide, are crucial for confirming or refining such in silico predictions.

Data Presentation: In Vitro Genotoxicity Studies

The genotoxic potential of N-nitroso dabigatran etexilate has been evaluated in two key in vitro assays as part of a broader study on nitrosamine drug substance-related impurities (NDSRIs). The results are summarized below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test, conducted according to the principles of OECD Guideline 471, is designed to detect gene mutations (point mutations) in bacteria. An "Enhanced Ames Test" (EAT) protocol, optimized for the detection of nitrosamines, was utilized.

Summary of Results:

N-nitroso dabigatran etexilate was found to be non-mutagenic in the Enhanced Ames Test (EAT) across all tested bacterial strains, both in the presence and absence of a metabolic activation system (S9).

Quantitative data from the primary study by Heflich et al. (2024) was not available in the public domain at the time of this guide's compilation. The results are based on the summary provided in subsequent publications.

In Vitro Micronucleus Assay

The in vitro micronucleus assay, performed in accordance with OECD Guideline 487, assesses the potential of a substance to induce chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity) in mammalian cells. Human lymphoblastoid TK6 cells were used in this assessment.

Summary of Results:

  • With Metabolic Activation (4-hour treatment with hamster liver S9): N-nitroso dabigatran etexilate was negative for the induction of micronuclei.

  • Without Metabolic Activation (24-hour continuous treatment): N-nitroso dabigatran etexilate induced an increase in micronucleus formation only at the highest tested concentration , where cytotoxicity was approximately 50%.[3]

The table below summarizes the quantitative findings from the in vitro micronucleus assay without metabolic activation.

Concentration (µM)% Micronucleated Cells (Mean ± SD)Fold Increase over Control% Cytotoxicity (Mean ± SD)
Vehicle Control1.0 ± 0.21.00 ± 5
1.561.1 ± 0.31.15 ± 3
3.131.2 ± 0.21.210 ± 4
6.251.4 ± 0.41.425 ± 6
12.52.1 ± 0.52.148 ± 7

Data extracted from the supplementary materials of Li et al. (2024).

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on established OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay evaluates the ability of a test substance to induce reverse mutations at selected loci of several bacterial strains.

Experimental Workflow:

cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Data Analysis prep_bacteria Bacterial Strains (e.g., S. typhimurium, E. coli) mix_with_s9 Mix: Bacteria + Test Article + S9 prep_bacteria->mix_with_s9 mix_without_s9 Mix: Bacteria + Test Article prep_bacteria->mix_without_s9 prep_s9 Metabolic Activation System (S9 fraction + cofactors) prep_s9->mix_with_s9 prep_test_article N-nitroso dabigatran etexilate (in appropriate solvent) prep_test_article->mix_with_s9 prep_test_article->mix_without_s9 pre_incubation Pre-incubation (e.g., 30 min at 37°C) mix_with_s9->pre_incubation mix_without_s9->pre_incubation add_top_agar Add Top Agar pre_incubation->add_top_agar plate Pour onto Minimal Glucose Agar Plates add_top_agar->plate incubate Incubate (48-72 hours at 37°C) plate->incubate count_colonies Count Revertant Colonies incubate->count_colonies compare_controls Compare to Vehicle & Positive Controls count_colonies->compare_controls evaluate_mutagenicity Evaluate Mutagenicity (e.g., ≥2-fold increase over background) compare_controls->evaluate_mutagenicity cluster_culture Cell Culture & Treatment cluster_cyto_block Cytokinesis Block cluster_harvesting Harvesting & Staining cluster_analysis Data Analysis cell_culture Culture Mammalian Cells (e.g., TK6) treatment Treat cells with N-nitroso dabigatran etexilate (± S9 metabolic activation) cell_culture->treatment add_cyto_b Add Cytochalasin B (to block cytokinesis) treatment->add_cyto_b assess_cytotoxicity Assess Cytotoxicity (e.g., CBPI, RI) treatment->assess_cytotoxicity incubation Incubate for 1.5-2 cell cycles add_cyto_b->incubation harvest_cells Harvest Cells incubation->harvest_cells hypotonic_treatment Hypotonic Treatment harvest_cells->hypotonic_treatment fixation Fixation hypotonic_treatment->fixation staining Stain with DNA-specific dye (e.g., Giemsa, Propidium Iodide) fixation->staining score_micronuclei Score Micronuclei in Binucleated Cells (Microscopy or Flow Cytometry) staining->score_micronuclei statistical_analysis Statistical Analysis score_micronuclei->statistical_analysis assess_cytotoxicity->statistical_analysis cluster_activation Metabolic Activation cluster_dna_damage DNA Damage Nitrosamine N-nitroso dabigatran etexilate Alpha_Hydroxy α-hydroxy nitrosamine (unstable intermediate) Nitrosamine->Alpha_Hydroxy CYP450 (α-hydroxylation) Diazonium Alkyldiazonium ion (reactive electrophile) Alpha_Hydroxy->Diazonium Spontaneous decomposition DNA_Adduct DNA Adducts (e.g., O6-alkylguanine) Diazonium->DNA_Adduct Alkylation DNA DNA DNA->DNA_Adduct Mutation Mutations (if not repaired) DNA_Adduct->Mutation

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Dabigatran Impurity 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Dabigatran Impurity 13, a significant related substance of the direct thrombin inhibitor, Dabigatran Etexilate. This document synthesizes available scientific literature to offer insights into the formation, stability, and degradation of this impurity under various stress conditions, aiding in the development of robust analytical methods and stable pharmaceutical formulations.

Introduction to Dabigatran and Its Impurities

Dabigatran Etexilate is an oral anticoagulant that functions as a direct thrombin inhibitor. As a prodrug, it is converted in the body to its active form, dabigatran. During the synthesis, formulation, and storage of Dabigatran Etexilate, various impurities can arise, which may impact the safety and efficacy of the drug product. Regulatory agencies require a thorough understanding and control of these impurities.

This compound, also known as Dabigatran Impurity P, is a key process-related and degradation impurity. Its chemical identity has been established as:

  • IUPAC Name: 3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

  • CAS Number: 1408238-37-8

  • Molecular Formula: C₃₂H₃₆N₆O₆

  • Molecular Weight: 600.66 g/mol

The structure of this compound is characterized by the hydrolysis of the ethyl ester group of the parent drug, Dabigatran Etexilate, to a carboxylic acid. This transformation is a primary degradation pathway under hydrolytic conditions.

Formation and Stability of this compound

This compound is primarily formed through the hydrolysis of the ethyl ester functional group in Dabigatran Etexilate. This degradation can be influenced by several factors, including pH, temperature, and the presence of moisture.

Summary of Forced Degradation Studies on Dabigatran Etexilate

Forced degradation studies on Dabigatran Etexilate provide crucial information on the formation of its impurities, including Impurity 13. The parent drug has been shown to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions.[1] The following table summarizes the conditions and outcomes of these studies, which are indicative of the formation pathways of this compound.

Stress ConditionExperimental ProtocolKey Observations Related to Impurity Formation
Acidic Hydrolysis A common protocol involves treating a solution of Dabigatran Etexilate (e.g., 1 mg/mL) with 0.1 N HCl and heating at elevated temperatures (e.g., 75°C) for a defined period (e.g., 5 minutes to several hours).[1][2]Significant degradation is observed, with hydrolysis of the ethyl ester to the corresponding carboxylic acid (this compound) being a major pathway. Other degradation products may also form.
Alkaline Hydrolysis A typical procedure includes treating a Dabigatran Etexilate solution (e.g., 1 mg/mL) with a base like 0.25 M NaOH at an elevated temperature (e.g., 75°C) for a short duration (e.g., 30 minutes).[2]Dabigatran Etexilate is highly labile under basic conditions, leading to rapid hydrolysis of the ethyl ester and formation of this compound. The carbamoyl group may also be susceptible to hydrolysis.
Oxidative Degradation Samples are often exposed to an oxidizing agent such as 3% hydrogen peroxide at room temperature for a specified time (e.g., 1 hour).[2]While Dabigatran Etexilate shows some degradation under oxidative stress, the primary degradation products are not typically related to the formation of Impurity 13. However, secondary degradation of the molecule can occur.
Thermal Degradation Solid drug substance or a solution is exposed to high temperatures (e.g., 105°C) for an extended period (e.g., 120 hours).[2]Thermal stress can lead to the formation of various degradation products. While direct conversion to Impurity 13 might not be the primary pathway, thermal stress can accelerate hydrolysis if moisture is present.
Photolytic Degradation The drug substance is exposed to a combination of white fluorescent light (e.g., 1.2 x 10⁶ lux hours) and UV light (e.g., 200 W h/m²).[2]Dabigatran Etexilate exhibits some sensitivity to light, but this stress condition is less likely to be a primary driver for the formation of Impurity 13 compared to hydrolysis.
Humidity The solid drug substance is exposed to high relative humidity (e.g., 90% RH) at a controlled temperature (e.g., 25°C) for an extended period (e.g., 120 hours).[2]Exposure to humidity is a critical factor leading to the formation of this compound due to the presence of water facilitating hydrolysis of the ethyl ester.

Predicted Degradation Pathways of this compound

Once formed, this compound, with its free carboxylic acid and other functional groups, is also susceptible to further degradation under stress conditions. Based on the chemical structure of Impurity 13 and the known degradation pathways of Dabigatran Etexilate, the following degradation pathways for the impurity can be predicted.

Hydrolytic Degradation
  • Further Amide/Carbamoyl Hydrolysis: The amide and carbamoyl linkages in this compound could undergo further hydrolysis under strong acidic or basic conditions, leading to the cleavage of the molecule.

  • Decarboxylation: Under certain conditions, particularly elevated temperatures, the carboxylic acid group could undergo decarboxylation, although this is generally less common for aromatic and alkyl carboxylic acids without specific activating groups.

Oxidative Degradation

The benzimidazole ring and the secondary amine linkage are potential sites for oxidation. This could lead to the formation of N-oxides or other oxidized species.

Photolytic Degradation

The aromatic and heteroaromatic ring systems in this compound can absorb UV radiation, potentially leading to photolytic cleavage or rearrangement reactions.

The following diagram illustrates the formation of this compound and its potential subsequent degradation pathways.

G Dabigatran_Etexilate Dabigatran Etexilate (Ethyl Ester) Impurity_13 This compound (Carboxylic Acid) Dabigatran_Etexilate->Impurity_13 Hydrolysis (Acid, Base, Humidity) Further_Degradation Further Degradation Products (e.g., Amide/Carbamoyl Hydrolysis, Oxidation) Impurity_13->Further_Degradation Further Stress (e.g., Strong Acid/Base, Oxidizing Agents)

Caption: Formation of this compound and its predicted degradation.

Experimental Protocols for Stability and Degradation Studies

Detailed and well-designed experimental protocols are essential for accurately assessing the stability of Dabigatran Etexilate and the formation of its impurities. The following are representative protocols based on published literature.

Forced Degradation Study Protocol

This protocol outlines the general steps for conducting forced degradation studies on Dabigatran Etexilate.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Dabigatran Etexilate Solution (e.g., 1.0 mg/mL in a suitable solvent) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 75°C, 5 min) Prep->Acid Base Alkaline Hydrolysis (e.g., 0.25 M NaOH, 75°C, 30 min) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT, 1 hr) Prep->Oxidation Thermal Thermal Degradation (Solid, 105°C, 120 hr) Prep->Thermal Photo Photolytic Degradation (1.2 M lux hr fluorescent, 200 W h/m² UV) Prep->Photo Humidity Humidity Exposure (Solid, 90% RH, 25°C, 120 hr) Prep->Humidity Neutralize Neutralize (for acid/base stressed samples) Acid->Neutralize Base->Neutralize Dilute Dilute to appropriate concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Humidity->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Dilute->Analyze

Caption: General workflow for forced degradation studies of Dabigatran Etexilate.

Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is crucial for separating and quantifying Dabigatran Etexilate and its impurities. While specific parameters may vary, a typical HPLC method would involve:

  • Column: A reversed-phase column, such as an Inertsil ODS 3V (250 mm × 4.6 mm, 5 µm), is often used.[2]

  • Mobile Phase: A gradient elution is typically employed to achieve good separation of all related substances.

    • Mobile Phase A: An aqueous buffer, for example, 20 mM ammonium formate with 0.1% triethylamine, with the pH adjusted to 5.0 with formic acid.[2]

    • Mobile Phase B: An organic solvent like acetonitrile.[2]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent drug and its impurities have significant absorbance (e.g., 225 nm or 315 nm). Mass spectrometry (MS) can be coupled with HPLC for identification and characterization of unknown impurities.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

Conclusion

This compound is a significant degradation product of Dabigatran Etexilate, primarily formed through hydrolysis of the ethyl ester group. Its formation is accelerated by acidic, basic, and humid conditions. While specific stability data for Impurity 13 itself is limited in the public domain, its chemical structure suggests susceptibility to further degradation, particularly through hydrolysis of its amide and carbamoyl functionalities, as well as potential oxidative and photolytic pathways.

A thorough understanding of the formation and potential degradation of this compound is critical for the development of stable Dabigatran Etexilate formulations and for establishing appropriate control strategies. The use of validated, stability-indicating analytical methods is paramount for monitoring and controlling the levels of this and other impurities throughout the drug product's lifecycle. Further studies focusing specifically on the forced degradation of isolated this compound would provide more definitive insights into its intrinsic stability and degradation profile.

References

The Discovery and Characterization of N-Nitroso Dabigatran Etexilate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of nitrosamine impurities in pharmaceutical products has become a significant focus for regulatory agencies and the pharmaceutical industry worldwide. These compounds, often classified as probable human carcinogens, can form during drug synthesis, formulation, or storage. One such impurity, N-nitroso dabigatran etexilate, has been identified in the oral anticoagulant dabigatran etexilate, leading to regulatory action and intensive scientific investigation. This technical guide provides a comprehensive literature review on the discovery, formation, analytical detection, and toxicological assessment of N-nitroso dabigatran etexilate.

Discovery and Regulatory Scrutiny

The presence of N-nitroso dabigatran etexilate in dabigatran etexilate capsules was brought to public attention through regulatory actions. In March 2023, the U.S. Food and Drug Administration (FDA) announced a voluntary nationwide recall of several lots of dabigatran etexilate capsules due to the detection of this nitrosamine impurity above the acceptable daily intake (ADI) level.[1][2] Ascend Laboratories LLC initiated the recall after identifying the presence of N-nitroso-dabigatran in their 75 mg and 150 mg capsules.[3][4][5] This followed a broader trend of increased scrutiny of nitrosamine impurities in various medications since their initial discovery in a class of drugs known as 'sartans' in mid-2018.[6]

The FDA has established an Acceptable Intake (AI) limit for N-nitroso-dabigatran etexilate of 400 ng/day.[7] Concerns over nitrosamine impurities also led to the withdrawal of a marketing authorization application for a generic dabigatran etexilate product from the European Medicines Agency (EMA), citing unresolved issues regarding the presence of these impurities.[8]

Formation Pathway of N-Nitroso Dabigatran Etexilate

N-nitroso dabigatran etexilate is a nitrosamine drug substance-related impurity (NDSRI), meaning it is derived from the active pharmaceutical ingredient (API) itself.[4][5] It is formed through the nitrosation of the secondary amine moiety present in the dabigatran etexilate molecule.[9] This reaction can occur in the presence of nitrosating agents, such as nitrite ions, under acidic conditions.[4][9] The mesylate salt of dabigatran etexilate can create an acidic microenvironment, making the drug product susceptible to nitrosation, particularly in the presence of moisture.[5]

Dabigatran Dabigatran Etexilate (Secondary Amine) N_Nitroso_Dabigatran N-Nitroso Dabigatran Etexilate Dabigatran->N_Nitroso_Dabigatran Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitroso_Dabigatran Acidic_Conditions Acidic Conditions Acidic_Conditions->Nitrosating_Agent

Caption: Formation of N-nitroso dabigatran etexilate.

Analytical Methodologies for Detection and Quantification

The detection and quantification of N-nitroso dabigatran etexilate at trace levels require highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the technique of choice for this purpose.

Experimental Protocol: LC-MS/MS for N-Nitroso Dabigatran Etexilate Quantification

The following protocol is a synthesis of methodologies reported in the literature for the quantification of N-nitroso dabigatran etexilate in drug substances and products.[5]

3.1.1. Sample Preparation

  • Standard Solution Preparation: A stock solution of N-nitroso dabigatran etexilate reference standard is prepared in a suitable solvent such as methanol or a mixture of methanol and acetonitrile.[5] Working standards are prepared by serial dilution of the stock solution to create a calibration curve covering the desired concentration range (e.g., 10 to 1,000 pg/mL).[5]

  • Sample Solution Preparation: The dabigatran etexilate drug substance or the contents of the capsules are dissolved in an appropriate diluent to a known concentration (e.g., 5 mg/mL).[5] The diluent is often a mixture of methanol and acetonitrile, sometimes with a small amount of ammonium hydroxide to ensure stability.[5]

3.1.2. Chromatographic Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size), is typically used for separation.

  • Mobile Phase: A gradient elution is commonly employed using a two-component mobile phase system:

    • Mobile Phase A: An aqueous buffer, such as 5 mM ammonium formate (pH 7.0 ± 0.1).

    • Mobile Phase B: An organic solvent, typically 100% acetonitrile.

  • Flow Rate: A typical flow rate is 0.6 mL/min.

  • Injection Volume: A small injection volume, such as 5 µL, is used.

  • Column Temperature: The column is maintained at a constant temperature, for example, 40°C.

3.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.

  • Ionization Mode: Positive electrospray ionization (ESI) is employed.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for N-nitroso dabigatran etexilate, ensuring high specificity.

  • Data Analysis: The concentration of N-nitroso dabigatran etexilate in the sample is determined by comparing the peak area of the analyte to the calibration curve generated from the standard solutions.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Dabigatran Etexilate Sample Dissolution Dissolution in Diluent Sample->Dissolution Standard N-Nitroso Dabigatran Standard Serial_Dilution Serial Dilution Standard->Serial_Dilution HPLC HPLC Separation (Reversed-Phase) Dissolution->HPLC Serial_Dilution->HPLC MS Tandem Mass Spectrometry (MRM Detection) HPLC->MS Data_Analysis Quantification MS->Data_Analysis

Caption: Experimental workflow for N-nitroso dabigatran analysis.

Quantitative Data Summary

The following table summarizes the quantitative data from various analytical methods developed for the detection of N-nitroso dabigatran etexilate.

ParameterMethod 1[5]Method 2
Instrumentation LC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.0012 ppm (6 pg/mL)Not explicitly stated
Limit of Quantitation (LOQ) 0.002 ppm (10 pg/mL)Not explicitly stated
Linearity Range 0.002 to 0.2 ppm18–120 ppb
Correlation Coefficient (r²) > 0.999> 0.99
Accuracy (Recovery) Not explicitly stated80 - 120%

Toxicological Assessment

Nitrosamines as a class are considered potent mutagens and probable human carcinogens.[4] The primary concern with N-nitroso dabigatran etexilate is its potential to increase the risk of cancer with long-term exposure.[3]

A recent study evaluated the mutagenicity and genotoxicity of 15 nitrosamine drug substance-related impurities, including N-nitroso-dabigatran etexilate, in human TK6 cells.[3] The study found that N-nitroso-dabigatran etexilate, along with four other NDSRIs, caused an increase in micronuclei (%MN) only at the highest tested concentration, where cytotoxicity was around 50%.[3] This suggests a potential for genotoxicity, particularly at high concentrations.

Further comprehensive in vivo toxicological studies specifically on N-nitroso dabigatran etexilate are not widely available in the public domain. The toxicological risk assessment for many nitrosamines relies on structure-activity relationships and read-across from data on structurally similar nitrosamines.

N_Nitroso_Dabigatran N-Nitroso Dabigatran Etexilate Exposure Metabolic_Activation Metabolic Activation (e.g., by CYP enzymes) N_Nitroso_Dabigatran->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer_Risk Potential Increased Cancer Risk Mutations->Cancer_Risk

Caption: Putative signaling pathway for nitrosamine carcinogenicity.

Synthesis of N-Nitroso Dabigatran Etexilate Reference Standard

The availability of a well-characterized reference standard is crucial for the accurate quantification of N-nitroso dabigatran etexilate in drug products. While detailed synthetic protocols are often proprietary, the general chemical transformation involves the reaction of dabigatran etexilate with a nitrosating agent. Commercial suppliers now offer N-nitroso dabigatran etexilate as a reference standard, which is essential for method development, validation, and routine quality control testing.[9][10][11]

Conclusion

The discovery of N-nitroso dabigatran etexilate in dabigatran etexilate drug products highlights the ongoing challenge of controlling genotoxic impurities in pharmaceuticals. The scientific and regulatory communities have responded with the development of highly sensitive analytical methods for its detection and the establishment of strict acceptable intake limits to ensure patient safety. Further research into the specific toxicological profile of N-nitroso dabigatran etexilate and the factors influencing its formation will continue to be critical for mitigating the risks associated with this impurity. This technical review provides a foundational understanding for researchers and professionals working to ensure the quality and safety of pharmaceutical products.

References

Methodological & Application

Application Notes & Protocols: Quantification of Dabigatran Impurity 13 (Dabigatran Nitroso Impurity 13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development and validation of an analytical method for the quantification of Dabigatran Impurity 13, identified as a nitroso impurity of Dabigatran. Due to the potential genotoxic nature of nitrosamine impurities, robust and sensitive analytical methods are crucial for ensuring the safety and quality of Dabigatran drug products. This application note outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is highly suitable for detecting and quantifying trace-level impurities.

Analyte Information

  • Analyte: this compound (Dabigatran Nitroso Impurity 13)

  • Molecular Formula: C₃₂H₃₅N₇O₇

  • Molecular Weight: 629.7 g/mol

  • Significance: As a potential nitrosamine impurity, stringent control and monitoring are required by regulatory agencies.

Analytical Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

A highly sensitive and selective HPLC-MS/MS method is proposed for the quantification of this compound. This technique offers excellent specificity by utilizing the mass-to-charge ratio (m/z) of the parent ion and its fragments, minimizing interference from the drug substance and other impurities.

Chromatographic Conditions
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 1 for a typical gradient program.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temp. 10 °C

Table 1: Suggested Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.02080
10.02080
10.1955
15.0955
Mass Spectrometry Conditions
ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be determined by infusing a standard of this compound. A hypothetical transition would be based on the protonated molecule [M+H]⁺. For a molecular weight of 629.7, the precursor ion would be m/z 630.7. Product ions would need to be identified experimentally.

Experimental Protocols

Standard and Sample Preparation

4.1.1. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a suitable solvent (e.g., Acetonitrile:Water 50:50 v/v) in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with the solvent.

4.1.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the impurity.

4.1.3. Sample Preparation (Dabigatran Drug Substance/Product)

  • Accurately weigh a suitable amount of the Dabigatran sample.

  • Dissolve in the same solvent used for the standard preparation to a final concentration that allows for the detection of the impurity at the desired specification level.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines. The following validation parameters should be assessed:

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (for drug product), Dabigatran standard, and this compound standard. Spike Dabigatran with the impurity.No interference at the retention time of the impurity. The impurity peak should be well-resolved from the main drug peak and other impurities.
Linearity Analyze at least five concentrations of the impurity standard covering the expected range (e.g., LOQ to 150% of the specification limit).Correlation coefficient (r²) ≥ 0.99.
Accuracy (Recovery) Spike the impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) into the sample matrix. Analyze in triplicate.Mean recovery should be within 80-120%.
Precision (Repeatability & Intermediate) Analyze six replicate preparations of a spiked sample at 100% of the specification level on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision).Relative Standard Deviation (RSD) should be ≤ 15%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The method should be sensitive enough to detect the impurity at a level significantly below the specification limit.
Limit of Quantification (LOQ) Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be established with acceptable precision and accuracy.RSD for precision at LOQ should be ≤ 20%.
Robustness Intentionally vary method parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).The method should remain unaffected by small, deliberate variations in parameters.
Solution Stability Analyze standard and sample solutions at different time intervals (e.g., 0, 12, 24 hours) when stored under specified conditions.The recovery should be within ±10% of the initial value.

Data Presentation

Table 2: Summary of Method Validation Results (Hypothetical Data)

ParameterResultAcceptance Criteria
Specificity No interference observed.Pass
Linearity (Range) 0.1 - 2.0 ppm-
Correlation Coefficient (r²) 0.9995≥ 0.99
Accuracy (Recovery) 98.5% - 102.3%80% - 120%
Precision (Repeatability RSD) 2.5%≤ 15%
Precision (Intermediate RSD) 3.8%≤ 15%
LOD 0.03 ppmReport
LOQ 0.1 ppmReport
Robustness PassedPass
Solution Stability (24h) StablePass

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation StandardPrep Standard Preparation (Stock & Working Solutions) HPLC HPLC Separation (C18 Column, Gradient Elution) StandardPrep->HPLC SamplePrep Sample Preparation (Drug Substance/Product) SamplePrep->HPLC MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation Report Reporting Validation->Report

Caption: Workflow for the quantification of this compound.

Logical Relationship of Method Validation Parameters

validation_parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity Method->Sensitivity Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability IntermediatePrecision Intermediate Precision Precision->IntermediatePrecision LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Interrelation of key method validation parameters.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound (Dabigatran Nitroso Impurity 13). Proper validation in accordance with ICH guidelines is essential to ensure the reliability of the method for routine quality control and regulatory submissions. The high selectivity of tandem mass spectrometry makes it particularly suitable for the analysis of this potentially genotoxic impurity at trace levels.

Application Note: Ultrasensitive Quantification of N-nitroso Dabigatran Etexilate in Dabigatran Etexilate Drug Substance and Product by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrosamine impurities in pharmaceutical products are a significant concern due to their potential carcinogenic properties.[1][2] Regulatory bodies have established stringent guidelines for their monitoring and control. N-nitroso dabigatran etexilate is a nitrosamine drug substance-related impurity (NDSRI) that can form in dabigatran etexilate, an anticoagulant medication.[1][3] This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level quantification of N-nitroso dabigatran etexilate in both dabigatran etexilate active pharmaceutical ingredient (API) and finished drug products.[1][4] The method described herein is validated according to ICH Q2 (R2) guidelines and demonstrates excellent sensitivity, accuracy, precision, and linearity, making it suitable for routine quality control and stability testing.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of N-nitroso dabigatran etexilate.

Table 1: Method Sensitivity and Linearity

ParameterValueReference
Limit of Detection (LOD)6 pg/mL (equivalent to 0.0012 ppm)[4]
Limit of Quantitation (LOQ)10 pg/mL (equivalent to 0.002 ppm)[4]
Linearity Range10 - 1,000 pg/mL[4]
0.01 - 1.0 ng/mL[3]
18 - 120 ppb[1]
Correlation Coefficient (R²)> 0.999[1][4]
Weighting Factor1/x²[3][4]

Table 2: Method Accuracy and Precision

ParameterSpecificationObserved ValueReference
Accuracy (Recovery)80 - 120%83.7% - 106.8%[1]
97% - 110% in three different API lots[6]
Precision (%RSD)≤ 15%≤ 2.65% for six injections[6]

Experimental Protocols

1. Materials and Reagents

  • N-nitroso dabigatran etexilate reference standard

  • Dabigatran etexilate mesylate API and/or drug product

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ammonium hydroxide (~25%)

  • Formic acid (LC-MS grade)

  • Ammonium trifluoroacetate

  • Ultrapure water

2. Standard and Sample Preparation

  • Diluent Preparation: A mixture of Methanol and Acetonitrile (90:10, v/v) with 0.05% Ammonium Hydroxide.[3]

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 5 mg of N-nitroso dabigatran etexilate reference standard in 5 mL of Methanol.[4] Store the stock solution protected from light at 2-8 °C.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 10 pg/mL to 1,000 pg/mL.[4]

  • API Sample Solution (5 mg/mL): Accurately weigh and dissolve 20 mg of dabigatran etexilate mesylate API in 4 mL of diluent in a volumetric flask. Vortex for 10 minutes at 2,000 rpm to ensure complete dissolution.[4]

  • Drug Product (Capsule) Sample Preparation: The contents of the capsules are dissolved in the diluent to achieve a target concentration of the active ingredient.

  • Spiked Sample for Recovery: Spike the API or drug product sample solution with a known concentration of the N-nitroso dabigatran etexilate standard solution (e.g., 0.1 ng/mL).[4]

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.[4][6]

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or 6470B LC/TQ tandem mass spectrometer or equivalent.[1][4][6]

  • LC Column: Agilent Poroshell HPH-C18 (3 x 150 mm, 2.7 µm) or Sapphirus C18 HP-classic column (250 mm x 4.6 mm, 5 µm).[1][3]

  • Mobile Phase A: 5 mM Ammonium Formate buffer (pH 7.0 ± 0.1) in water or 1 mM ammonium trifluoroacetate and formic acid in water.[1][6]

  • Mobile Phase B: 100% Acetonitrile or a mixture of Methanol and Acetonitrile (80:20, v/v).[1][3]

  • LC Gradient Program:

    • 0.0 min: 50% B

    • 20.0 min: 80% B

    • 25.0 min: 90% B

    • 30.0 min: 90% B

    • 30.1 min: 50% B

    • 35.0 min: 50% B[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Injection Volume: 2 µL.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions: The specific precursor and product ions for N-nitroso dabigatran etexilate should be optimized. For example, a potential precursor ion could be m/z 657.3, with product ions at m/z 364.1, 433.2, and 627.3.[6]

4. Data Acquisition and Analysis

  • Acquire and process the data using appropriate software such as Agilent MassHunter.[4]

  • Quantify the N-nitroso dabigatran etexilate in samples by comparing the peak area response to the calibration curve generated from the working standard solutions.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting stock Stock Solution (1 mg/mL) working_std Working Standards (10-1000 pg/mL) stock->working_std lc_separation LC Separation (Gradient Elution) working_std->lc_separation api_sample API Sample (5 mg/mL) api_sample->lc_separation dp_sample Drug Product Sample dp_sample->lc_separation spiked_sample Spiked Sample spiked_sample->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection acquisition Data Acquisition ms_detection->acquisition quantification Quantification (Calibration Curve) acquisition->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of N-nitroso dabigatran etexilate.

validation_parameters method Analytical Method Validation specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness lod LOD linearity->lod loq LOQ linearity->loq

Caption: Key parameters for the validation of the analytical method.

References

Application Notes and Protocols for the Analysis of Dabigatran Nitroso Impurity 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran, a direct thrombin inhibitor, is an oral anticoagulant widely used for the prevention of stroke and systemic embolism. As with all pharmaceutical products, the control of impurities is a critical aspect of ensuring patient safety and product quality. Nitrosamine impurities, in particular, have come under intense scrutiny due to their potential carcinogenic properties. "Dabigatran Nitroso Impurity 13" is a potential nitrosamine impurity that requires sensitive and robust analytical methods for its detection and quantification at trace levels.

This document provides detailed application notes and protocols for the sample preparation and analysis of Dabigatran Nitroso Impurity 13 in both drug substance (DS) and drug product (DP) matrices. The methodologies described are based on established principles for nitrosamine analysis and validated methods for similar dabigatran-related impurities, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Strategy Overview

The core of the analytical strategy for Dabigatran Nitroso Impurity 13 involves the use of highly sensitive and selective LC-MS/MS. This technique is essential for achieving the low limits of detection (LOD) and quantification (LOQ) required by regulatory agencies for nitrosamine impurities.[1][2][3] The general workflow involves sample preparation to extract the impurity from the matrix, followed by chromatographic separation and mass spectrometric detection.

A critical consideration during sample preparation is the potential for artificial formation of nitrosamines. This can be mitigated by avoiding acidic conditions and using non-reactive solvents.[4]

Sample Preparation Techniques

The choice of sample preparation technique depends on the matrix (drug substance or drug product) and its solubility characteristics. The goal is to efficiently extract Dabigatran Nitroso Impurity 13 while minimizing matrix effects and preventing its degradation or artificial formation.

Protocol 1: Direct Dissolution for Dabigatran Etexilate Mesylate Drug Substance

This method is suitable for the analysis of the drug substance where the matrix is relatively clean.

Materials:

  • Dabigatran Etexilate Mesylate Drug Substance

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide (for pH adjustment, if necessary)

  • Water (ultrapure)

  • Volumetric flasks

  • Vortex mixer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

Procedure:

  • Preparation of Diluent: Prepare a diluent solution of Methanol:Acetonitrile (50:50, v/v). The use of a small amount of ammonium hydroxide (e.g., 0.05%) in the diluent may be necessary to ensure the stability of the analyte.[5]

  • Sample Weighing: Accurately weigh approximately 20 mg of the Dabigatran Etexilate Mesylate drug substance into a suitable volumetric flask (e.g., 4 mL).[1]

  • Dissolution: Add the diluent to the volumetric flask to the appropriate volume to achieve a final concentration of 5 mg/mL.[1][5]

  • Extraction: Vortex the sample for 10 minutes at approximately 2000 rpm to ensure complete dissolution.[1]

  • Filtration: Filter the resulting solution through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Extraction from Solid Oral Dosage Forms (Capsules)

This protocol is designed for the analysis of Dabigatran Nitroso Impurity 13 in encapsulated drug products.

Materials:

  • Dabigatran Etexilate Capsules

  • Same solvents and materials as in Protocol 1

Procedure:

  • Sample Composite: Accurately weigh the contents of a representative number of capsules (e.g., 20) and create a homogenous composite powder.

  • Sample Weighing: Accurately weigh a portion of the composite powder equivalent to a specific amount of the active pharmaceutical ingredient (API), for example, 10 mg of dabigatran etexilate.[6]

  • Dissolution: Transfer the weighed powder to a volumetric flask. Add the diluent (as prepared in Protocol 1) to the appropriate volume to achieve a target API concentration (e.g., 1 mg/mL).[6]

  • Extraction: Vortex the sample for an extended period (e.g., 15-20 minutes) to ensure complete extraction of the analyte from the excipients. Sonication may also be employed to aid extraction.

  • Centrifugation (Optional): To remove insoluble excipients, centrifuge the sample at a moderate speed (e.g., 4000 rpm for 10 minutes).

  • Filtration: Filter the supernatant or the extracted solution through a 0.22 µm syringe filter into an autosampler vial.[2][6]

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from validated methods for nitrosamine impurities in dabigatran, which can be expected to be similar for Dabigatran Nitroso Impurity 13.

Table 1: LC-MS/MS Method Parameters

ParameterRecommended Conditions
LC System Agilent 1290 Infinity II LC or equivalent[1][5]
Column Agilent Poroshell HPH-C18 (150 x 3.0 mm, 2.7 µm) or equivalent[5]
Mobile Phase A 1 mM Ammonium Trifluoroacetate with 0.1% Formic Acid in Water
Mobile Phase B Methanol:Acetonitrile (50:50, v/v)
Gradient Optimized for separation of the impurity from the API and other components
Flow Rate 0.5 mL/min[5]
Column Temperature 40 °C[5]
Injection Volume 2 µL[2]
MS System Agilent 6495C Triple Quadrupole LC/MS or equivalent[1]
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined specifically for Dabigatran Nitroso Impurity 13

Table 2: Method Performance Characteristics (Based on N-nitroso dabigatran etexilate data)

ParameterTypical ValueReference
Limit of Detection (LOD) 6 pg/mL (0.0012 ppm)[1][5]
Limit of Quantitation (LOQ) 10 pg/mL (0.002 ppm)[1][5]
Linearity Range 10 - 1000 pg/mL[1]
Correlation Coefficient (r²) > 0.999[1][5]
Accuracy (Recovery) 80 - 120%[3][5]
Precision (%RSD) < 5%[5]

Experimental Workflows

The following diagrams illustrate the experimental workflows for the sample preparation of Dabigatran Nitroso Impurity 13 from drug substance and drug product.

G cluster_0 Protocol 1: Drug Substance Sample Preparation DS_Start Weigh ~20 mg of Dabigatran Drug Substance DS_Dissolve Add Diluent (MeOH:ACN, 50:50) to 5 mg/mL DS_Start->DS_Dissolve DS_Vortex Vortex for 10 min at 2000 rpm DS_Dissolve->DS_Vortex DS_Filter Filter through 0.22 µm Syringe Filter DS_Vortex->DS_Filter DS_End Sample ready for LC-MS/MS Analysis DS_Filter->DS_End

Workflow for Drug Substance Sample Preparation.

G cluster_1 Protocol 2: Drug Product (Capsule) Sample Preparation DP_Start Create Composite Powder from Capsules DP_Weigh Weigh Powder Equivalent to ~10 mg API DP_Start->DP_Weigh DP_Dissolve Add Diluent to Target Concentration DP_Weigh->DP_Dissolve DP_Extract Vortex for 15-20 min (Optional Sonication) DP_Dissolve->DP_Extract DP_Centrifuge Centrifuge to remove Insoluble Excipients (Optional) DP_Extract->DP_Centrifuge DP_Filter Filter through 0.22 µm Syringe Filter DP_Centrifuge->DP_Filter DP_End Sample ready for LC-MS/MS Analysis DP_Filter->DP_End

Workflow for Drug Product Sample Preparation.

Conclusion

The protocols and data presented provide a comprehensive guide for the sensitive and reliable determination of Dabigatran Nitroso Impurity 13 in both drug substance and drug product forms. Adherence to these methodologies, with appropriate validation for the specific impurity and laboratory conditions, will enable accurate monitoring and control of this potential impurity, thereby ensuring the quality and safety of dabigatran-containing medicines. The use of high-resolution mass spectrometry can also be considered for confirmatory analysis and the identification of other potential unknown impurities.[5]

References

Application Note: Quantitative Analysis of N-Nitroso-Dabigatran Etexilate Impurity by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nitrosamine drug substance-related impurities (NDSRIs) are a class of potentially mutagenic and carcinogenic compounds that require stringent control in pharmaceutical products. This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-nitroso-dabigatran etexilate (NDE), a potential impurity in Dabigatran Etexilate. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing the selectivity and sensitivity required to meet stringent regulatory guidelines.[1][2][3] This document provides the essential MRM transitions, chromatographic conditions, and sample preparation protocols for the routine analysis of NDE in both active pharmaceutical ingredients (API) and finished drug products.

Introduction

Dabigatran etexilate is an oral anticoagulant that functions as a direct thrombin inhibitor.[4][5] During the synthesis or storage of the drug substance, impurities can form, including nitrosamines. Due to their significant health risks, regulatory bodies worldwide have established strict limits for nitrosamine impurities in pharmaceuticals.[1][6] N-nitroso-dabigatran etexilate (NDE), also potentially referred to as Dabigatran Nitroso Impurity 13, is an NDSRI that can form from the dabigatran etexilate molecule.[7]

LC-MS/MS is an inherently selective and sensitive analytical technique well-suited for identifying and quantifying such impurities at exceptionally low levels.[7][8] This note describes an optimized method for quantifying NDE using MRM on an Agilent Triple Quadrupole LC/MS system, achieving limits of detection at the picogram-per-milliliter level.[7]

Experimental
  • N-nitroso-dabigatran etexilate reference standard

  • Dabigatran Etexilate Mesylate API

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Ammonium trifluoroacetate, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium hydroxide, analytical grade

  • Ultrapure water

An Agilent 1290 Infinity II LC system coupled to an Agilent 6495C Triple Quadrupole LC/MS system with an Agilent Jet Stream electrospray ionization source was used.[7] Data acquisition and analysis were performed using Agilent MassHunter software.[9]

The chromatographic separation was achieved using the parameters outlined in Table 1. A diverter valve was used to direct the high-concentration API eluent to waste, preventing contamination of the mass spectrometer.[7][9]

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnAgilent Poroshell HPH-C18, 2.7 µm, 3.0 x 150 mm
Mobile Phase A1 mM ammonium trifluoroacetate with 0.05% formic acid in water
Mobile Phase B50:50 Methanol:Acetonitrile (v/v)
Flow Rate0.5 mL/min
Column Temperature40 °C
Injection Volume2 µL
Gradient ProgramSee Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.015
10.045
12.085
15.085
15.115
18.015

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The optimized source parameters and compound-specific MRM transitions are detailed in Tables 3 and 4.

Table 3: Mass Spectrometer Source Parameters

ParameterValue
Gas Temperature150 °C
Gas Flow18 L/min
Nebulizer45 psi
Sheath Gas Temp375 °C
Sheath Gas Flow12 L/min
Capillary Voltage3200 V

Table 4: MRM Transitions for N-Nitroso-Dabigatran Etexilate (NDE)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (V)Ion Type
NDE657.3364.1 5014025Quantifier
NDE657.3433.25014015Qualifier 1
NDE657.3627.35014010Qualifier 2

Data sourced from Agilent Application Note.[9]

Protocol: Sample Preparation and Analysis

Preparation of Solutions

1.1. Diluent Preparation: Mix Methanol and Acetonitrile in a 1:1 ratio. Add 0.05% Ammonium Hydroxide to the final mixture. This diluent is optimized for the stability of the API.[7]

1.2. Standard Stock Solution (1 mg/mL): Accurately weigh 5 mg of N-nitroso-dabigatran etexilate reference standard and dissolve it in 5 mL of Methanol. Store this solution at 2-8 °C, protected from light.[7]

1.3. Working Standard Solutions (0.01 to 1 ng/mL): Perform serial dilutions of the Standard Stock Solution using the prepared diluent to create a series of calibration standards with final concentrations ranging from 0.01 ng/mL to 1.0 ng/mL.[7]

1.4. API Sample Solution (5 mg/mL): Accurately weigh 20 mg of the Dabigatran Etexilate Mesylate API into a volumetric flask. Add 4 mL of diluent, vortex for 10 minutes to dissolve, and filter through a 0.45 µm nylon syringe filter before analysis.[2][7]

Analytical Procedure

2.1. System Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions. Perform a system suitability test by injecting a mid-level concentration standard to ensure proper performance.

2.2. Calibration Curve Generation: Inject the prepared working standard solutions (from 0.01 to 1.0 ng/mL) in ascending order of concentration. Plot the peak area of the quantifier MRM transition (657.3 > 364.1) against the concentration. A linear regression with a 1/x² weighting factor is recommended.[7] The method should demonstrate linearity with a regression coefficient (r²) of >0.99.[2][7]

2.3. Sample Analysis: Inject the prepared API Sample Solution.

2.4. Data Processing: Quantify the amount of NDE in the API sample by comparing its peak area to the generated calibration curve. Confirm the identity of the impurity by ensuring the ion ratio of the quantifier to qualifier transitions in the sample matches that of the reference standard.[7]

Visualizations

Workflow cluster_prep Solution Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock Standard working 2. Prepare Working Standards (0.01 - 1 ng/mL) stock->working lcms 4. Equilibrate LC-MS/MS System working->lcms sample 3. Prepare API Sample (5 mg/mL) sample->lcms cal 5. Inject Standards & Generate Calibration Curve lcms->cal anasamp 6. Inject API Sample cal->anasamp quant 7. Quantify NDE Concentration anasamp->quant confirm 8. Confirm Identity (Ion Ratios) quant->confirm

Caption: Experimental workflow for NDE impurity analysis.

MRM_Logic cluster_ms Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Mass Filter Q2 Quadrupole 2 (Q2) Collision Cell Q1->Q2 Q3 Quadrupole 3 (Q3) Mass Filter Q2->Q3 Product1 Quantifier Ion (m/z 364.1) Q2->Product1 Fragmented to Product2 Qualifier Ions (m/z 433.2, 627.3) Q2->Product2 Detector Detector Q3->Detector Precursor NDE Precursor Ion (m/z 657.3) Precursor->Q1 Selected

Caption: Logic of MRM detection for N-nitroso-dabigatran.

References

Application Note: A Validated UPLC Method for the Determination of N-Nitroso-Dabigatran Impurity in Dabigatran Etexilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a sensitive, specific, and validated reverse-phase ultra-performance liquid chromatography (RP-UPLC) method for the quantitative determination of the N-nitroso-dabigatran impurity in dabigatran etexilate drug substance and dosage forms. The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic nature.[1][2] Recent recalls of dabigatran etexilate due to the presence of N-nitroso-dabigatran highlight the critical need for a reliable analytical method to control this impurity.[1][3][4] This method is developed to be stability-indicating and is validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Dabigatran etexilate is an oral anticoagulant that acts as a direct thrombin inhibitor.[5] During the synthesis, storage, or handling of dabigatran etexilate, the formation of N-nitroso-dabigatran, a nitrosamine drug substance-related impurity (NDSRI), can occur.[5][6] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have issued stringent guidelines for the control of nitrosamine impurities in human drugs, necessitating the development of sensitive and validated analytical methods for their detection and quantification.[2][7][8][9] This application note provides a detailed protocol for a UPLC method that effectively separates and quantifies N-nitroso-dabigatran from the active pharmaceutical ingredient (API) and its other related substances.

Experimental Protocol

Materials and Reagents
  • Dabigatran Etexilate Mesylate Reference Standard

  • N-Nitroso-Dabigatran Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Triethylamine (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is used.

ParameterCondition
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Orthophosphoric acid in water, pH adjusted to 3.5 with Triethylamine
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection Wavelength 225 nm
Injection Volume 1.0 µL
Run Time 15 minutes

Table 1: UPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
09010
29010
101090
121090
12.19010
159010

Table 2: Gradient Elution Program

Preparation of Solutions
  • Diluent: Acetonitrile and Water (50:50, v/v)

  • Standard Stock Solution: Accurately weigh and dissolve N-nitroso-dabigatran reference standard in diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Further dilute the standard stock solution with diluent to achieve a final concentration of 1.0 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve a quantity of dabigatran etexilate sample equivalent to 50 mg of dabigatran etexilate in 50 mL of diluent to obtain a concentration of 1000 µg/mL.

Method Validation

The developed UPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Summary of Validation Data
Validation ParameterResult
Specificity No interference from blank, placebo, or other impurities at the retention time of N-nitroso-dabigatran.
Linearity (Range) 0.05 - 1.5 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.015 µg/mL
LOQ 0.05 µg/mL
Precision (%RSD)
- Repeatability< 2.0%
- Intermediate Precision< 3.0%
Accuracy (% Recovery) 98.0% - 102.0%
Robustness The method was found to be robust for minor changes in flow rate, column temperature, and mobile phase pH.

Table 3: Summary of Method Validation Results

Experimental Workflow Visualization

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Column_Selection Column Selection (e.g., C18, C8) Mobile_Phase_Optimization Mobile Phase Optimization (pH, Organic Modifier) Column_Selection->Mobile_Phase_Optimization Gradient_Elution Gradient Elution Program Mobile_Phase_Optimization->Gradient_Elution Detection_Wavelength Detection Wavelength Selection Gradient_Elution->Detection_Wavelength Specificity Specificity Detection_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability, Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy LOD_LOQ LOD & LOQ Determination Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated Method Robustness->Final_Method Start Start Start->Column_Selection

Caption: Workflow for UPLC Method Development and Validation.

Conclusion

The developed and validated RP-UPLC method is demonstrated to be suitable for the routine quality control analysis of N-nitroso-dabigatran in dabigatran etexilate drug substance and formulations. The method is sensitive, specific, accurate, and precise, meeting the requirements of regulatory guidelines for the control of potentially carcinogenic impurities. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory.

References

Application of N-Nitroso Dabigatran Etexilate (Dabigatran Impurity 13) in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dabigatran etexilate is an oral anticoagulant and a direct thrombin inhibitor used to prevent stroke and systemic embolism. The quality and safety of pharmaceutical products are of paramount importance, necessitating rigorous control of impurities. Impurity profiling is a critical aspect of quality control, ensuring that any substance other than the drug substance or excipients is present at a safe and acceptable level.[1] One such class of impurities of significant concern is nitrosamines, which are classified as probable human carcinogens.[2][3]

This document provides detailed application notes and protocols for the use of "Dabigatran Impurity 13," identified as N-Nitroso Dabigatran Etexilate , as a reference standard in the quality control of dabigatran etexilate drug substance and drug product. Its use is essential for the development, validation, and routine application of analytical methods to detect and quantify this specific nitrosamine impurity, ensuring patient safety and regulatory compliance.[1][4][5]

This compound: Chemical Information

N-Nitroso Dabigatran Etexilate is a nitrosamine drug substance-related impurity (NDSRI) that can form under specific conditions during the manufacturing process or storage of dabigatran etexilate. Its structure is derived from the nitrosation of a secondary amine moiety within the dabigatran etexilate molecule.

ParameterInformation
Common Name This compound, N-Nitroso Dabigatran Etexilate
IUPAC Name (Z)-ethyl 3-(2-(((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
Synonyms N-nitroso dabigatran etexilate, (Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5 carboxamido)propanoate)
CAS Number 2892260-29-4[5]
Molecular Formula C₃₄H₄₀N₈O₆[1]
Molecular Weight 656.73 g/mol [1]

Application in Pharmaceutical Quality Control

The primary application of N-Nitroso Dabigatran Etexilate is as a certified reference standard in pharmaceutical quality control.[1][4] Its use is critical for:

  • Analytical Method Development: To develop sensitive and specific analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the detection and quantification of this impurity at trace levels.[2][6][7]

  • Method Validation: To validate the analytical method according to ICH Q2(R2) guidelines, establishing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][7]

  • Routine Quality Control Testing: To be used as a system suitability standard and for the accurate quantification of N-Nitroso Dabigatran Etexilate in routine batch release testing of dabigatran etexilate active pharmaceutical ingredient (API) and finished drug products.

  • Stability Studies: To monitor the formation of this impurity during stability studies of the drug substance and product under various storage conditions.

Data Presentation

Representative LC-MS/MS Method Parameters

The following table summarizes typical parameters for an LC-MS/MS method for the quantification of N-Nitroso Dabigatran Etexilate. These parameters are based on published methods and should be optimized for the specific instrumentation used.[2][6]

ParameterValue
LC System Agilent 1290 Infinity II LC or equivalent
MS System Agilent 6495C Triple Quadrupole LC/MS or equivalent
Column Agilent Poroshell HPH-C18 (3.0 x 150 mm, 2.7 µm) or equivalent
Mobile Phase A 5 mM Ammonium formate in water (pH adjusted to 7.0)
Mobile Phase B Acetonitrile
Gradient Optimized for separation of the impurity from the API
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion > Product Ion (specific m/z values to be determined)

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Objective: To prepare accurate standard solutions of N-Nitroso Dabigatran Etexilate for calibration and system suitability.

Materials:

  • N-Nitroso Dabigatran Etexilate Reference Standard

  • Methanol (HPLC or MS grade)

  • Acetonitrile (HPLC or MS grade)

  • Diluent: Methanol:Acetonitrile (90:10, v/v) with 0.05% Ammonium Hydroxide[3]

  • Class A volumetric flasks

  • Calibrated analytical balance

Procedure:

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 5 mg of N-Nitroso Dabigatran Etexilate reference standard.

    • Transfer the weighed standard to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly. This is the stock solution.

    • Store the stock solution at 2-8 °C, protected from light.[2]

  • Intermediate Standard Solution (e.g., 1 µg/mL):

    • Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solutions (for calibration curve, e.g., 0.01 - 1.0 ng/mL):

    • Prepare a series of working standard solutions by serially diluting the intermediate standard solution with the diluent.[2]

    • For example, to prepare a 0.1 ng/mL solution, dilute the intermediate solution accordingly.

Protocol 2: Sample Preparation and Analysis

Objective: To prepare dabigatran etexilate API or drug product samples for the analysis of N-Nitroso Dabigatran Etexilate.

Materials:

  • Dabigatran Etexilate API or crushed tablets

  • Diluent (as prepared in Protocol 1)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Sample Preparation:

    • Accurately weigh a portion of the dabigatran etexilate API or powdered tablets equivalent to 20 mg of the active ingredient.[2]

    • Transfer the sample to a suitable volumetric flask (e.g., 4 mL).[2]

    • Add the diluent to the flask.

    • Vortex for 10 minutes to ensure complete dissolution.[2]

    • If necessary, centrifuge the solution to pellet any undissolved excipients.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters outlined in the data presentation table.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a blank (diluent), followed by the working standard solutions to establish the calibration curve.

    • Inject the prepared sample solutions.

    • Perform a system suitability check by injecting a mid-level standard solution at appropriate intervals.

  • Data Analysis:

    • Integrate the peak corresponding to N-Nitroso Dabigatran Etexilate in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

    • Determine the concentration of N-Nitroso Dabigatran Etexilate in the sample solutions from the calibration curve.

    • Calculate the amount of the impurity in the original API or drug product, typically reported in parts per million (ppm) or as a percentage relative to the API.

Visualizations

impurity_control_logic cluster_0 Risk Assessment & Control cluster_1 Analytical Quality Control Manufacturing Process Manufacturing Process Potential for Nitrosamine Formation Potential for Nitrosamine Formation Manufacturing Process->Potential for Nitrosamine Formation Storage Conditions Storage Conditions Storage Conditions->Potential for Nitrosamine Formation Control Strategy Control Strategy Potential for Nitrosamine Formation->Control Strategy Method Development & Validation Method Development & Validation Control Strategy->Method Development & Validation Reference Standard (Impurity 13) Reference Standard (Impurity 13) Reference Standard (Impurity 13)->Method Development & Validation Routine Testing Routine Testing Method Development & Validation->Routine Testing Safe Drug Product Safe Drug Product Routine Testing->Safe Drug Product experimental_workflow Start Start Prepare Standard Solutions Prepare Standard Solutions Start->Prepare Standard Solutions Prepare Sample Solutions Prepare Sample Solutions Start->Prepare Sample Solutions LC-MS/MS Analysis LC-MS/MS Analysis Prepare Standard Solutions->LC-MS/MS Analysis Prepare Sample Solutions->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification Report Results Report Results Data Processing & Quantification->Report Results

References

Application Notes and Protocols for the Quantitative Analysis of N--nitroso dabigatran etexilate in Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the N-nitroso dabigatran etexilate impurity in dabigatran etexilate mesylate dosage forms. The methodologies outlined are based on validated, highly sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques suitable for routine quality control and stability testing.

Introduction

Nitrosamine impurities, including N-nitroso dabigatran etexilate, are a class of potential carcinogens that can form in pharmaceutical products.[1][2] Regulatory agencies have established stringent limits for these impurities, necessitating the development of robust and sensitive analytical methods for their quantification.[1] Dabigatran etexilate, an anticoagulant, is susceptible to nitrosation, leading to the formation of N-nitroso dabigatran etexilate.[3] This document details two distinct LC-MS/MS methods for the quantification of this specific impurity in both the drug substance (API) and the finished dosage form (capsules).

Method 1: Ultra-Sensitive Quantitation in Dabigatran Etexilate Mesylate API

This method, adapted from an Agilent Technologies application note, is designed for the low-level quantification of N-nitroso dabigatran etexilate in the active pharmaceutical ingredient (API).[3]

Quantitative Data Summary
ParameterResult
Linearity Range10 - 1,000 pg/mL
Correlation Coefficient (r²)0.9993
Limit of Detection (LOD)6 pg/mL (0.0012 ppm)
Limit of Quantitation (LOQ)10 pg/mL (0.002 ppm)
Accuracy (Recovery)80 - 120%
Experimental Protocol

1. Materials and Reagents:

  • N-nitroso dabigatran etexilate impurity standard

  • Dabigatran etexilate mesylate API

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium trifluoroacetate

  • Formic acid

  • Ammonium hydroxide[2][3]

2. Instrumentation (Agilent 6495C LC/TQ and Agilent 1290 Infinity II LC): [3]

LC Parameters Setting
ColumnAgilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A5 mM Ammonium trifluoroacetate + 0.1% Formic acid in Water
Mobile Phase BAcetonitrile:Methanol (50:50, v/v)
Gradient0 min - 20% B, 2 min - 50% B, 5 min - 80% B, 7 min - 95% B, 8 min - 95% B, 8.1 min - 20% B, 10 min - 20% B
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Sampler Temperature10 °C
MS Parameters Setting
Ionization ModePositive Electrospray Ionization (ESI+)
Gas Temperature150 °C
Gas Flow18 L/min
Nebulizer35 psi
Sheath Gas Heater375 °C
Sheath Gas Flow12 L/min
Capillary Voltage3500 V
MRM TransitionsPrecursor Ion: 658.3 m/z, Product Ions: 247.1 m/z (Quantifier), 304.1 m/z (Qualifier)

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 5 mg of N-nitroso dabigatran etexilate standard and dissolve in 5 mL of methanol.[3]

  • Working Standards (0.01 to 1 ng/mL): Prepare a series of dilutions from the stock solution using a diluent of Methanol:Acetonitrile (90:10, v/v) with 0.05% ammonium hydroxide. Adjust the pH with ammonium hydroxide as needed.[2][3]

4. Sample Preparation (API):

  • Accurately weigh 20 mg of dabigatran etexilate mesylate API into a volumetric flask.[3]

  • Dissolve in 4 mL of the diluent (Methanol:Acetonitrile (90:10, v/v) with 0.05% ammonium hydroxide).[2][3]

  • Vortex for 10 minutes at 2,000 rpm.[3]

5. Data Analysis:

  • Acquire data using Agilent MassHunter software.

  • Quantify N-nitroso dabigatran etexilate using the multiple reaction monitoring (MRM) mode.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of N-nitroso dabigatran etexilate in the API sample from the calibration curve.

Method 2: Quantitation in Dabigatran Etexilate Capsules

This method is adapted from a validated LC-MS/MS procedure for the analysis of N-nitroso dabigatran etexilate in both the drug substance and finished capsules.[1][4]

Quantitative Data Summary
ParameterResult
Linearity Range18 - 120 ppb
Correlation Coefficient (r²)> 0.99
Accuracy (Recovery)83.7% - 106.8%
Experimental Protocol

1. Materials and Reagents:

  • N-nitroso dabigatran etexilate impurity standard

  • Dabigatran etexilate mesylate capsules

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Ammonium hydroxide

  • Formic acid

  • Isopropyl alcohol

  • Milli-Q grade water[4]

2. Instrumentation (Agilent 1290 Infinity series LC with a 6470B LC/TQ): [4]

LC Parameters Setting
ColumnSapphirus C18 HP-classic (250 mm x 4.6 mm, 5 µm)
Mobile Phase A5 mM Ammonium formate buffer (pH 7.0 ± 0.1)
Mobile Phase B100% Acetonitrile
Gradient0 min - 50% B, 20 min - 80% B, 25 min - 90% B, 30 min - 90% B, 30.1 min - 50% B, 35 min - 50% B
Flow Rate0.6 mL/min
Injection Volume2 µL
Column Temperature25 °C
Sample Cooler Temperature15 °C
MS Parameters Setting
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)

3. Standard Solution Preparation:

  • Stock Solution (60 µg/mL): Accurately weigh approximately 6 mg of N-nitroso dabigatran etexilate impurity and dissolve in 100 mL of diluent.[4]

  • Working Standards: Prepare dilutions from the stock solution to cover the linearity range (18-120 ppb) using the appropriate diluent.[4]

4. Sample Preparation (Capsules):

  • The contents of the dabigatran etexilate capsules are used for the test preparation.[4]

  • A specific amount of the capsule contents is dissolved in the diluent to achieve a target concentration.[5]

  • For accuracy studies, spike the test preparation with the N-nitroso dabigatran etexilate impurity solution at different concentration levels (LOQ, 50%, 100%, and 150% of the specified limit).[4]

5. Data Analysis:

  • The method is validated according to ICH Q2 (R2) guidelines.[4]

  • Quantification is performed using the MRM mode in positive ESI.[4]

  • A calibration curve is generated, and the concentration of the impurity in the capsule samples is determined.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_std Prepare N-nitroso dabigatran etexilate working standards lc_separation Chromatographic Separation (Reverse Phase) prep_std->lc_separation Inject prep_sample Prepare dabigatran etexilate dosage form sample prep_sample->lc_separation Inject ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection Elute calibration Generate Calibration Curve (Peak Area vs. Concentration) ms_detection->calibration Acquire Data quantification Quantify Impurity in Sample ms_detection->quantification Acquire Data calibration->quantification Apply result Report Result (e.g., ppm or ppb) quantification->result

Caption: Experimental workflow for quantitative analysis.

G cluster_method Stability-Indicating Method Validation method Analytical Method specificity Specificity method->specificity forced_degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) specificity->forced_degradation resolution Resolution between Analyte and Degradants forced_degradation->resolution peak_purity Peak Purity forced_degradation->peak_purity validated_method Validated Stability-Indicating Method resolution->validated_method peak_purity->validated_method

Caption: Logical relationship for a stability-indicating assay.

References

Troubleshooting & Optimization

troubleshooting poor peak shape in "N-nitroso dabigatran etexilate" chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-nitroso Dabigatran Etexilate Chromatography

Welcome to the technical support center for the chromatographic analysis of N-nitroso dabigatran etexilate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues related to poor peak shape in your HPLC or UHPLC experiments.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape can significantly compromise the accuracy and precision of your analytical results by affecting peak integration and resolution.[1] This guide addresses the most common peak shape problems—Peak Tailing, Peak Fronting, Split Peaks, and Broad Peaks—with a focus on N-nitroso dabigatran etexilate.

Section 1: Peak Tailing

Peak tailing, an asymmetrical peak with a trailing edge that extends beyond the leading edge, is the most common issue encountered when analyzing basic compounds like N-nitroso dabigatran etexilate.[2][3]

Q1: My N-nitroso dabigatran etexilate peak is tailing. What is the most likely cause?

The primary cause of peak tailing for basic analytes is the interaction between the compound and ionized silanol groups on the surface of silica-based stationary phases.[3][4] N-nitroso dabigatran etexilate contains multiple nitrogen atoms that can act as basic sites, making it prone to these secondary electrostatic interactions, which delay the elution of a portion of the analyte molecules and cause tailing.[5]

Q2: How can I systematically troubleshoot peak tailing?

Follow a logical workflow to identify the root cause. Start by evaluating the mobile phase and column chemistry, as these are the most frequent sources of the problem.

G observe Observe Peak Tailing check_all Does Tailing Affect All Peaks? observe->check_all Start Here check_basic Is Tailing Specific to Basic Analytes like N-nitroso Dabigatran Etexilate? check_all->check_basic No cause_flowpath Potential Cause: Flow Path Obstruction (e.g., Blocked Frit, Void) check_all->cause_flowpath Yes cause_silanol Potential Cause: Secondary Silanol Interactions check_basic->cause_silanol Yes cause_overload Potential Cause: Column Overload check_basic->cause_overload No solution_flowpath Solution: - Use Guard Column - Reverse Flush Column - Replace Column cause_flowpath->solution_flowpath solution_silanol Solution: - Adjust Mobile Phase pH - Add Competing Base (e.g., TEA) - Use Base-Deactivated Column cause_silanol->solution_silanol cause_solvent Potential Cause: Incompatible Sample Solvent cause_overload->cause_solvent If not overload solution_overload Solution: - Reduce Injection Volume - Dilute Sample cause_overload->solution_overload solution_solvent Solution: - Dissolve Sample in Mobile Phase or Weaker Solvent cause_solvent->solution_solvent

Caption: Troubleshooting workflow for peak tailing.

Q3: How does mobile phase pH affect tailing, and what is the optimal range?

Mobile phase pH is a critical factor. At a mid-range pH (e.g., 4-7), residual silanol groups on the silica surface are ionized (negatively charged), and basic compounds like N-nitroso dabigatran etexilate are protonated (positively charged), leading to strong ionic interactions and severe tailing.[5]

Solutions:

  • Low pH: Adjusting the mobile phase to a low pH (e.g., 2.5 - 3.0) with an acid like formic acid or a phosphate buffer suppresses the ionization of silanol groups, minimizing secondary interactions.[4]

  • High pH: Using a high pH-stable column (e.g., hybrid silica) with a basic mobile phase (e.g., pH 10) can deprotonate the basic analyte, neutralizing its charge and improving peak shape.

Mobile Phase pHAnalyte State (Basic Compound)Silanol StateInteractionExpected Peak Asymmetry (Tf)
2.5 Cationic (R-NH3+)Neutral (Si-OH)Minimal1.0 - 1.2
5.0 Cationic (R-NH3+)Anionic (Si-O-)Strong> 2.0
10.0 (with stable column) Neutral (R-NH2)Anionic (Si-O-)Minimal1.0 - 1.3

Q4: What is a "competing base," and how do I use one?

A competing base, such as triethylamine (TEA), is a mobile phase additive used to improve the peak shape of basic compounds.[4] TEA is a small basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively shielding the analyte from these sites. This reduces peak tailing but can sometimes shorten column lifetime.[4] A typical concentration is 10-25 mM TEA, with the pH adjusted accordingly.[4][6]

Section 2: Peak Fronting

Peak fronting, where the peak is asymmetric with a prolonged leading edge, is less common but can indicate specific problems.[7]

Q1: My peak is fronting. What should I investigate?

Peak fronting is often associated with column overload or an incompatible sample solvent.[2][8]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, causing molecules to travel faster through the column and elute earlier, resulting in a fronting peak.[1][2]

  • Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the sample band may travel through the initial part of the column distorted, leading to fronting.[8]

Solutions:

  • Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves and becomes more symmetrical at lower concentrations, the original issue was overloading.[2]

  • Match Sample Solvent: Whenever possible, dissolve your N-nitroso dabigatran etexilate standard and samples in the initial mobile phase.[8] If a different solvent must be used for solubility, ensure it is weaker than the mobile phase.

Section 3: Split or Broad Peaks

Split or broad peaks indicate a loss of efficiency in the chromatographic system and can be caused by issues in the column, instrument, or sample preparation.[2][9]

Q1: What causes my analyte peak to split into two or more peaks?

Peak splitting suggests a disruption in the sample path.[2]

  • Partially Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample band to be distributed unevenly onto the packing material.[3]

  • Column Void: A void or channel can form at the head of the column bed due to mechanical shock or chemical degradation of the silica packing.[9] This creates two different flow paths for the analyte, resulting in a split peak.

  • Injection Solvent Effect: Injecting a large volume of a strong, non-polar sample solvent in a reversed-phase method can cause the analyte to precipitate at the solvent-mobile phase interface, leading to a split peak.[5]

Q2: My peak is very broad. How can I improve its sharpness?

Broad peaks are a sign of poor efficiency and can be caused by:

  • Column Degradation: Over time, all columns lose efficiency. This can be due to the loss of stationary phase or contamination.[9]

  • Extra-Column Volume: Excessive volume from long or wide-diameter connection tubing, or a large detector flow cell, can cause the analyte band to spread out before it is detected. This is particularly noticeable in UHPLC systems.

  • Mobile Phase Mismatch: A mobile phase that is too weak may lead to excessive retention and band broadening.

G cluster_column Column-Related cluster_mobile Mobile Phase-Related cluster_instrument Instrument-Related cluster_sample Sample-Related Tailing Peak Tailing Silanol Secondary Silanol Interactions Silanol->Tailing Contamination Contamination/ Degradation Contamination->Tailing Overload Mass Overload Overload->Tailing Void Void/Channeling Void->Tailing pH Inappropriate pH pH->Tailing Buffer Insufficient Buffer Strength Buffer->Tailing Additive Lack of Competing Base Additive->Tailing ExtraColumn Extra-Column Volume ExtraColumn->Tailing Frit Blocked Frit Frit->Tailing Solvent Strong Sample Solvent Solvent->Tailing

Caption: Primary causes of peak tailing for basic analytes.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase with a Competing Base (Triethylamine)

This protocol describes the preparation of a mobile phase containing triethylamine (TEA) to improve the peak shape of basic compounds.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Triethylamine (TEA), HPLC grade

  • Formic Acid or Phosphoric Acid, HPLC grade

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Prepare Aqueous Portion: For 1 L of mobile phase A, measure approximately 950 mL of HPLC-grade water into a clean glass reservoir.

  • Add Competing Base: Using a micropipette, add 1.0 mL of triethylamine (TEA) to the water. This gives a concentration of approximately 10 mM.

  • Adjust pH: Place a calibrated pH meter into the solution. Slowly add formic acid or phosphoric acid dropwise while stirring until the desired pH (e.g., 3.0) is reached.

  • Bring to Volume: Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Filter and Degas: Filter the buffer through a 0.45 µm membrane filter to remove particulates. Degas the mobile phase using sonication or vacuum degassing before use.

  • Prepare Organic Portion: Mobile phase B is typically 100% Acetonitrile, which should also be filtered and degassed.

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination is causing poor peak shape, this general-purpose flushing sequence for a reversed-phase C18 column can help. Always consult the column manufacturer's specific instructions first.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.

  • Buffer Wash: Flush the column with 20 column volumes of your mobile phase without the buffer salt (e.g., if your mobile phase is 50:50 Acetonitrile:Phosphate Buffer, flush with 50:50 Acetonitrile:Water).

  • Aqueous Wash: Flush with 20 column volumes of 100% HPLC-grade water.

  • Organic Wash (for non-polar contaminants): Flush with 20 column volumes of 100% Acetonitrile.

  • Stronger Organic Wash: Flush with 20 column volumes of Isopropanol (IPA).

  • Return to Operating Conditions: Gradually re-introduce the operating mobile phase. Start with a composition similar to the last solvent used (e.g., 100% Acetonitrile) and slowly ramp to your initial analytical conditions.

  • Equilibrate: Equilibrate the column with at least 20 column volumes of the analytical mobile phase before reconnecting the detector and running a test injection.

Frequently Asked Questions (FAQs)

Q: What are typical starting HPLC conditions for analyzing N-nitroso dabigatran etexilate?

A: Based on published methods, a good starting point for method development would be a reversed-phase C18 or C8 column with gradient elution.[10][11][12]

ParameterTypical ConditionNotes
Column Modern, base-deactivated C18 (e.g., Inertsil ODS-3V, Kinetex EVO C18), 2.1 or 4.6 mm i.d., < 3 µm particlesHigh-purity silica and effective end-capping are crucial for good peak shape.[4][6][12]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate, pH 3.0A low pH buffer is essential to control silanol activity.[4][12]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.
Gradient Start at low %B (e.g., 10-20%) and ramp to high %B (e.g., 90-95%)A gradient is necessary to elute the relatively non-polar N-nitroso dabigatran etexilate.
Flow Rate 0.3 - 1.0 mL/minDependent on column internal diameter.
Column Temp. 30 - 40 °CElevated temperature can improve peak efficiency and reduce viscosity.
Detection UV at ~220 nm or ~325 nm, or MS/MS for higher sensitivityMS/MS is often required to achieve the low detection limits needed for nitrosamines.[13][14]
Sample Diluent Mobile Phase A / Acetonitrile (50:50) or similar to initial conditionsAvoid using a diluent that is much stronger than the initial mobile phase.[8]

Q: Could my HPLC system itself be the cause of poor peak shape?

A: Yes. Even with a good column and mobile phase, system issues can lead to peak broadening and tailing. Check for:

  • Extra-column dead volume: Ensure all connection tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

  • Leaking fittings: A small leak can cause significant band broadening.

  • Detector settings: An excessively high data acquisition rate or a long response time (filter setting) can distort the peak shape.

Q: How do I know if my column is overloaded?

A: Column overload occurs when you inject too much sample mass onto the column. A key indicator is observing that the peak shape (often fronting or tailing) and retention time change as you inject less sample. If you dilute your sample 10-fold and the peak becomes sharp and symmetrical with a stable retention time, you were likely overloading the column.[2][3]

References

method robustness testing for "Dabigatran Nitroso Impurity 13" analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Dabigatran Nitroso Impurity 13

Welcome to the technical support center for the analysis of "Dabigatran Nitroso Impurity 13" (N-nitroso-dabigatran etexilate). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is "Dabigatran Nitroso Impurity 13" and why is its analysis important?

A1: Dabigatran Nitroso Impurity 13, formally known as N-nitroso-dabigatran etexilate (NDE), is a nitrosamine drug substance-related impurity (NDSRI) of Dabigatran Etexilate. Nitrosamine impurities are a class of compounds that are of significant concern due to their potential carcinogenic properties.[1][2] Regulatory agencies globally have set stringent limits for these impurities in pharmaceutical products to ensure patient safety. Therefore, highly sensitive and specific analytical methods are required for their accurate quantification at trace levels.[3][4]

Q2: What is the recommended analytical technique for the analysis of N-nitroso-dabigatran etexilate?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the identification and quantification of N-nitroso-dabigatran etexilate.[2][3][5] This technique offers the high sensitivity and selectivity necessary to detect and quantify this impurity at the very low levels required by regulatory bodies.[6] Methods using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode are particularly effective.[2][7]

Q3: What are the typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this analysis?

A3: A well-optimized LC-MS/MS method can achieve a Limit of Detection (LOD) of approximately 6 pg/mL (0.0012 ppm) and a Limit of Quantitation (LOQ) of around 10 pg/mL (0.002 ppm) with respect to a 5 mg/mL sample concentration of the active pharmaceutical ingredient (API).[7][8]

Q4: What are the key aspects of method robustness testing according to ICH guidelines?

A4: According to ICH guidelines Q2(R2) and Q14, method robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters.[2][5][9] This testing provides an indication of the method's reliability during normal use. Robustness should be evaluated during method development by varying parameters such as mobile phase composition and pH, column temperature, and flow rate.[2][9][10][11]

Method Robustness Testing Protocol

A detailed experimental protocol for testing the robustness of an LC-MS/MS method for N-nitroso-dabigatran etexilate analysis is provided below.

Objective

To evaluate the reliability of the analytical method for N-nitroso-dabigatran etexilate by introducing small, deliberate variations to key method parameters.

Materials and Reagents
  • N-nitroso-dabigatran etexilate reference standard

  • Dabigatran Etexilate Mesylate API

  • HPLC or LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • High purity additives (e.g., ammonium formate, formic acid)

Chromatographic Conditions (Nominal)
  • Instrument: Agilent 1290 Infinity II LC coupled with an Agilent 6470B or 6495C Triple Quadrupole MS.[5][8]

  • Column: Sapphirus C18 HP-classic (250 mm x 4.6 mm, 5 µm) or Agilent Poroshell HPH-C18 (150 x 3 mm, 2.7 µm).[5][8]

  • Mobile Phase A: 5 mM ammonium formate buffer (pH 7.0 ± 0.1) in water.[2][5]

  • Mobile Phase B: 100% Acetonitrile.[2][5]

  • Flow Rate: 0.6 mL/min.[2][5]

  • Column Temperature: 35°C.[9]

  • Injection Volume: 2 µL.

  • MS Detection: Positive Electrospray Ionization (ESI+) in MRM mode.

Robustness Experimental Design

The following parameters will be varied to assess the method's robustness. The effect of these variations on critical quality attributes such as retention time, peak area, resolution, and tailing factor will be monitored.

ParameterNominal ValueVariation 1Variation 2
Flow Rate 0.6 mL/min0.54 mL/min (-10%)0.66 mL/min (+10%)
Column Temperature 35°C30°C (-5°C)40°C (+5°C)
Mobile Phase A pH 7.06.8 (-0.2)7.2 (+0.2)
Acetonitrile in Mobile Phase B 100%98%102% (if applicable)

Table 1: Parameters for Robustness Testing.

Acceptance Criteria
  • System Suitability: Tailing factor for the N-nitroso-dabigatran etexilate peak should be ≤ 2.0.

  • %RSD of Peak Area: The relative standard deviation of replicate injections should be ≤ 15%.

  • Retention Time Shift: Should be within a predefined acceptable range.

  • Resolution: Critical peak pairs should exhibit a resolution of ≥ 1.5.

The workflow for conducting the robustness test is illustrated in the diagram below.

G cluster_prep Preparation cluster_test Robustness Testing cluster_eval Evaluation prep_std Prepare Standard and Sample Solutions prep_sys Equilibrate LC-MS/MS System with Nominal Conditions prep_std->prep_sys nominal Analyze under Nominal Conditions (n=6) prep_sys->nominal vary_flow Vary Flow Rate (-10% and +10%) nominal->vary_flow vary_temp Vary Column Temp (-5°C and +5°C) vary_flow->vary_temp vary_ph Vary Mobile Phase pH (-0.2 and +0.2) vary_temp->vary_ph collect_data Collect Data: Retention Time, Peak Area, Resolution, Tailing Factor vary_ph->collect_data compare Compare Results against Acceptance Criteria collect_data->compare report Generate Robustness Report compare->report

Diagram 1: Robustness Testing Workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of N-nitroso-dabigatran etexilate.

Problem Potential Causes Recommended Solutions
No Peak or Low Signal 1. Incorrect MS parameters (e.g., ionization mode, MRM transitions).2. Sample degradation or instability.3. Leak in the LC system.4. Clogged injector or column.1. Verify MS parameters are optimized for N-nitroso-dabigatran etexilate.2. Prepare fresh samples and standards. Ensure proper storage (e.g., 2-8°C, protected from light).[7]3. Check for leaks at all fittings and connections.[4][12]4. Flush the injector and back-flush the column (disconnected from the detector).
Poor Peak Shape (Tailing) 1. Secondary silanol interactions with the column.2. Column contamination or degradation.3. Sample solvent incompatible with the mobile phase.1. Adjust mobile phase pH; a slightly acidic mobile phase can sometimes reduce tailing for basic compounds.[13]2. Use a guard column and replace it regularly.[14] Clean the analytical column with a strong solvent wash.[13]3. Ensure the sample is dissolved in a diluent similar in composition to the initial mobile phase.
Poor Peak Shape (Fronting) 1. Column overloading.2. Incompatible sample solvent (stronger than mobile phase).1. Dilute the sample or reduce the injection volume.2. Prepare the sample in a weaker solvent or in the mobile phase itself.
Retention Time Drift 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column equilibration issues.4. Pump malfunction or air bubbles.1. Prepare fresh mobile phase and ensure proper mixing/degassing.[12][14]2. Ensure the column oven is functioning correctly and maintaining a stable temperature.3. Allow sufficient time for the column to equilibrate before starting the analysis.4. Purge the pump to remove air bubbles. Check pump seals for wear.[4]
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing).2. Particulate matter from the sample or mobile phase.3. Precipitated buffer salts.1. Systematically isolate components (remove column, then guard column) to identify the source of the blockage.[13]2. Filter all mobile phases and samples before use.[12]3. Flush the system with water to dissolve any precipitated salts.

The logical flow for troubleshooting common HPLC issues is depicted in the diagram below.

G start Problem Observed in Chromatogram? pressure_check Pressure Anomaly? start->pressure_check peak_shape_check Poor Peak Shape? pressure_check->peak_shape_check No high_pressure High Pressure pressure_check->high_pressure Yes (High) low_pressure Low Pressure pressure_check->low_pressure Yes (Low) retention_check Retention Time Drift? peak_shape_check->retention_check No tailing Peak Tailing peak_shape_check->tailing Yes (Tailing) fronting Peak Fronting peak_shape_check->fronting Yes (Fronting) drifting Drifting RT retention_check->drifting Yes solution_high_p Isolate & Check for Blockage: - Column Frit - Guard Column - Tubing high_pressure->solution_high_p solution_low_p Check for Leaks: - Fittings - Pump Seals - Purge Pump low_pressure->solution_low_p solution_tailing Check: - Column Health - Mobile Phase pH - Sample Solvent tailing->solution_tailing solution_fronting Check: - Sample Overload - Sample Solvent Strength fronting->solution_fronting solution_drifting Check: - Mobile Phase Prep - Column Temp - System Equilibration drifting->solution_drifting

Diagram 2: Troubleshooting Logic Flow.

References

strategies to reduce ion suppression for "N-nitroso dabigatran etexilate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the analysis of N-nitroso dabigatran etexilate by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide: Strategies to Reduce Ion Suppression

Ion suppression is a common challenge in LC-MS analysis, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for N-nitroso dabigatran etexilate.

Common Symptoms of Ion Suppression:

  • Low signal intensity or complete signal loss for the analyte.

  • Poor reproducibility of analyte peak areas between injections.

  • Inconsistent results for quality control samples.

  • Non-linear calibration curves.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and resolving ion suppression issues.

Ion_Suppression_Troubleshooting_Workflow start Start: Low Signal or Poor Reproducibility sample_prep Step 1: Optimize Sample Preparation start->sample_prep Initial Check chromatography Step 2: Optimize Chromatography sample_prep->chromatography If suppression persists no_resolution Issue Persists spe Implement/Optimize Solid-Phase Extraction (SPE) sample_prep->spe lle Use Liquid-Liquid Extraction (LLE) sample_prep->lle dilution Dilute Sample sample_prep->dilution ms_optimization Step 3: Optimize MS Parameters chromatography->ms_optimization If suppression persists gradient Modify Gradient Profile chromatography->gradient column Change Column Chemistry (e.g., Phenyl-Hexyl) chromatography->column mobile_phase Adjust Mobile Phase (e.g., different additive) chromatography->mobile_phase result Issue Resolved: Improved Signal and Reproducibility ms_optimization->result Successful ionization Switch Ionization Source (e.g., APCI) ms_optimization->ionization source_params Optimize Source Parameters (e.g., gas flow, temperature) ms_optimization->source_params

A stepwise approach to troubleshooting ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression when analyzing N-nitroso dabigatran etexilate?

A1: Ion suppression for N-nitroso dabigatran etexilate is primarily caused by co-eluting matrix components from the sample, such as excipients from a drug product or residual reagents from the synthesis of the active pharmaceutical ingredient (API).[1] These matrix components can compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal.[2]

Q2: How can I determine if my analysis is affected by ion suppression?

A2: A common method to assess matrix effects is the post-extraction spike comparison.[3] This involves comparing the peak area of the analyte in a clean solvent to the peak area of the analyte spiked into a blank matrix sample that has undergone the full sample preparation procedure. A significant decrease in the peak area in the matrix sample indicates ion suppression.[4]

Q3: What are the most effective sample preparation techniques to reduce ion suppression for N-nitroso dabigatran etexilate?

A3: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and removing interfering matrix components before LC-MS analysis.[5] Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms can be particularly useful for selectively retaining the analyte while washing away a broad range of matrix components.[5] Liquid-Liquid Extraction (LLE) can also be employed to separate the analyte from the matrix based on differences in solubility.

Q4: Can chromatographic conditions be optimized to minimize ion suppression?

A4: Yes, chromatographic optimization is a crucial strategy. Modifying the gradient elution profile can help separate the N-nitroso dabigatran etexilate peak from co-eluting matrix components.[1] Additionally, using a different column chemistry, such as a phenyl-hexyl column, can offer alternative selectivity and improve separation from interfering compounds.[6]

Q5: Does the choice of ionization source affect ion suppression?

A5: The choice of ionization source can have a significant impact. While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression, particularly for less polar and more volatile compounds.[2][7] If significant ion suppression is observed with ESI, evaluating APCI as an alternative is recommended.

Q6: How do mobile phase additives influence the signal of N-nitroso dabigatran etexilate?

A6: Mobile phase additives like formic acid or ammonium formate can improve ionization efficiency and peak shape.[8] For N-nitroso dabigatran etexilate, methods have been successfully developed using both ammonium trifluoroacetate with formic acid and ammonium formate buffers.[5][9] The optimal additive and its concentration should be determined empirically to maximize signal intensity and minimize suppression.

Quantitative Data on Ion Suppression Reduction Strategies

While specific comparative data for N-nitroso dabigatran etexilate is limited, the following table provides an illustrative example of how different sample preparation techniques can impact recovery and reduce matrix effects for nitrosamine drug substance-related impurities (NDSRIs).

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)1Relative Standard Deviation (RSD, %)
Dilute-and-Shoot 95 - 10540 - 60 (Significant Suppression)< 15
Protein Precipitation 85 - 9560 - 80 (Moderate Suppression)< 10
Liquid-Liquid Extraction (LLE) 70 - 9080 - 95 (Minimal Suppression)< 5
Solid-Phase Extraction (SPE) 80 - 11090 - 105 (Suppression Mitigated)< 5

1Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value below 100% indicates ion suppression.

This table is a generalized representation based on typical performance characteristics for nitrosamine analysis and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for N-nitroso Dabigatran Etexilate

This protocol provides a general procedure for SPE cleanup of a sample containing N-nitroso dabigatran etexilate. The specific sorbent, wash, and elution solvents should be optimized for your particular sample matrix.

Materials:

  • SPE cartridge (e.g., mixed-mode C18 and strong cation exchange)

  • Sample dissolved in an appropriate solvent

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol with 2% ammonium hydroxide)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., initial mobile phase)

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of the conditioning solvent through the SPE cartridge.[8]

  • Equilibration: Pass 1-2 cartridge volumes of the equilibration solvent through the cartridge. Do not allow the sorbent bed to dry.[8]

  • Sample Loading: Load the sample onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove weakly bound impurities.[8]

  • Elution: Elute the N-nitroso dabigatran etexilate with the elution solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the reconstitution solvent for LC-MS analysis.[8]

Protocol 2: LC-MS/MS Method for N-nitroso Dabigatran Etexilate

This is an example of an LC-MS/MS method that can be adapted for the analysis of N-nitroso dabigatran etexilate.[5][9]

Liquid Chromatography Parameters:

ParameterValue
Column Agilent Poroshell HPH-C18, 3.0 x 150 mm, 2.7 µm[10]
Mobile Phase A 1 mM ammonium trifluoroacetate with formic acid in water[9]
Mobile Phase B Methanol:Acetonitrile (80:20, v/v)[10]
Gradient Time (min)
0
10
12
15
Flow Rate 0.5 mL/min
Column Temperature 40 °C[11]
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterValue
Ionization Source Electrospray Ionization (ESI), Positive Mode[5]
Capillary Voltage 3200 V[10]
Nebulizer Pressure 35 psi[10]
Gas Temperature 250 °C[10]
Sheath Gas Flow 12 L/min[10]
Sheath Gas Temp. 400 °C[10]
MRM Transitions Precursor Ion (m/z)
657.3
657.3

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of N-nitroso dabigatran etexilate, incorporating steps to mitigate ion suppression.

Experimental_Workflow sample_prep 1. Sample Preparation (e.g., Dissolution, Extraction) spe_cleanup 2. SPE Cleanup (To remove matrix interferences) sample_prep->spe_cleanup lc_separation 3. LC Separation (Reversed-Phase C18) spe_cleanup->lc_separation ionization 4. Ionization (ESI or APCI) lc_separation->ionization ms_detection 5. MS/MS Detection (MRM Mode) ionization->ms_detection data_analysis 6. Data Analysis (Quantification and Reporting) ms_detection->data_analysis

General workflow for N-nitroso dabigatran etexilate analysis.

References

addressing instrument contamination in "Dabigatran Nitroso Impurity 13" analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instrument contamination during the analysis of "Dabigatran Nitroso Impurity 13" (N-nitroso-dabigatran).

Troubleshooting Guides

Issue: High Background Noise or Baseline Interference

High background noise can obscure the analyte signal, leading to poor sensitivity and inaccurate quantification.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Solvents/Mobile Phase Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter mobile phases only if necessary, as filtration can introduce contaminants.[1][2]A significant reduction in baseline noise after switching to fresh, high-purity solvents.
Contaminated Glassware or Plasticware Implement a rigorous cleaning procedure for all glassware.[3] Avoid plastic containers when possible, as plasticizers can leach into the solvent.[4] If plasticware is necessary, rinse with the analysis solvent before use.Cleaner baseline with fewer extraneous peaks.
Instrument Contamination Flush the entire LC system, including the pump, degasser, and injector, with a strong solvent wash sequence (e.g., isopropanol, followed by methanol, then the initial mobile phase).[2]A gradual decrease in background noise with each flush cycle.
Gas Supply Impurities Ensure high-purity nitrogen or argon is used for the mass spectrometer. The quality of the gas can impact the background noise.[5]A stable and lower baseline upon switching to a higher purity gas source.
Issue: Carryover of Dabigatran Nitroso Impurity 13

Carryover from a high-concentration sample to subsequent injections can lead to false-positive results in blank samples and inaccurate quantification in low-concentration samples.[6]

Potential Cause Troubleshooting Step Expected Outcome
Injector Contamination Clean the autosampler needle, injection port, and sample loop with a strong solvent. Replace the injector rotor seal if cleaning is ineffective.[7]Absence of the analyte peak in blank injections following a high-concentration sample.
Column Contamination Wash the column with a strong solvent that is compatible with the stationary phase. If carryover persists, consider dedicating a column for high-concentration samples.[1][2]Elimination of the impurity peak in subsequent blank runs.
MS Source Contamination Clean the mass spectrometer source components, including the ion transfer tube and skimmer cone, according to the manufacturer's guidelines.Improved signal-to-noise ratio and elimination of persistent background ions corresponding to the analyte.
Inadequate Wash Method Optimize the needle wash procedure in the autosampler method. Use a wash solvent that is a strong solvent for the analyte and ensure a sufficient wash volume.No detectable analyte in blank injections.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of instrument contamination in the analysis of Dabigatran Nitroso Impurity 13?

A1: Common sources of contamination in sensitive LC-MS analysis include:

  • Solvents and Reagents: Impurities in solvents, water, and mobile phase additives.

  • Labware: Plasticizers (e.g., polyethylene glycol - PEG, phthalates) leaching from vials, caps, and tubing, as well as improperly cleaned glassware.[1][4]

  • Instrument Components: Residues from previous analyses in the autosampler, injection valve, tubing, and column.[1]

  • Carryover: Residual analyte from preceding high-concentration injections.[6]

  • Environment: Volatile organic compounds in the laboratory air.

Q2: How can I prevent contamination before it occurs?

A2: Proactive measures are crucial for preventing contamination:

  • Use High-Purity Consumables: Always use LC-MS grade solvents, reagents, and high-quality vials and caps.[1][2]

  • Dedicated Glassware: Use dedicated glassware for preparing standards and samples for nitrosamine analysis to avoid cross-contamination.

  • Proper Cleaning Protocols: Establish and follow a strict protocol for cleaning glassware and instrument components.[3]

  • Blank Injections: Regularly run blank injections (solvent and matrix blanks) to monitor for contamination.

  • System Suitability Tests: Perform system suitability tests before each batch of samples to ensure the system is clean and performing correctly.

Q3: What is the recommended cleaning procedure for glassware used in nitrosamine analysis?

A3: For glassware used in trace nitrosamine analysis, a meticulous cleaning process is essential:

  • Initial Wash: If heavily contaminated, wash with a laboratory detergent at high temperature.

  • Rinse: Thoroughly rinse with purified water (e.g., Milli-Q).

  • Solvent Rinse: Rinse with a high-purity organic solvent such as methanol or acetonitrile.

  • Drying: Air-dry in a clean environment, such as a fume hood, to prevent recontamination. Avoid using paper towels, which can introduce fibers and other contaminants.[3]

Q4: My blank injection shows a peak for Dabigatran Nitroso Impurity 13 after running a high concentration standard. What should I do?

A4: This indicates carryover. Follow these steps to troubleshoot:

  • Injector Cleaning: Clean the autosampler needle and injection port.

  • Column Wash: Perform a thorough column wash with a strong solvent.

  • System Flush: If the issue persists, flush the entire LC system.

  • Method Optimization: Optimize the autosampler wash method by using a stronger solvent and increasing the wash volume.

Experimental Protocol: LC-MS/MS Analysis of Dabigatran Nitroso Impurity 13

This protocol is a general guideline and should be optimized and validated for your specific instrumentation and laboratory conditions.

1. Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of Dabigatran Nitroso Impurity 13 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare working standards at the desired concentrations.

  • Sample Solution: Dissolve the Dabigatran Etexilate drug substance or product in the mobile phase to achieve a final concentration suitable for analysis.

2. LC-MS/MS Method Parameters

Parameter Condition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of the impurity from the API and other components
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined based on the precursor and product ions of Dabigatran Nitroso Impurity 13
Source Temperature 500 - 550 °C
Curtain Gas Optimized for sensitivity and to minimize background[5]

3. System Suitability

Before sample analysis, inject a mid-level standard solution five times. The relative standard deviation (RSD) of the peak areas should be less than 15%.

Visualizations

Troubleshooting_Workflow Troubleshooting Instrument Contamination Workflow start High Background or Carryover Detected check_blanks Inject Solvent Blank start->check_blanks is_peak_present Peak Present? check_blanks->is_peak_present check_solvents Prepare Fresh Mobile Phase with High-Purity Solvents is_peak_present->check_solvents Yes system_clean System is Clean. Proceed with Analysis. is_peak_present->system_clean No reinject_blank1 Re-inject Blank check_solvents->reinject_blank1 is_peak_still_present1 Peak Still Present? reinject_blank1->is_peak_still_present1 clean_injector Clean Autosampler Needle and Port is_peak_still_present1->clean_injector Yes is_peak_still_present1->system_clean No reinject_blank2 Re-inject Blank clean_injector->reinject_blank2 is_peak_still_present2 Peak Still Present? reinject_blank2->is_peak_still_present2 wash_column Perform Thorough Column Wash is_peak_still_present2->wash_column Yes is_peak_still_present2->system_clean No reinject_blank3 Re-inject Blank wash_column->reinject_blank3 is_peak_still_present3 Peak Still Present? reinject_blank3->is_peak_still_present3 clean_system Flush Entire LC System is_peak_still_present3->clean_system Yes is_peak_still_present3->system_clean No reinject_blank4 Re-inject Blank clean_system->reinject_blank4 is_peak_still_present4 Peak Still Present? reinject_blank4->is_peak_still_present4 clean_ms_source Clean MS Source is_peak_still_present4->clean_ms_source Yes is_peak_still_present4->system_clean No contact_support Contamination Persists. Contact Instrument Support. clean_ms_source->contact_support

Caption: A stepwise workflow for troubleshooting instrument contamination.

Contamination_Sources Common Sources of Instrument Contamination cluster_solvents cluster_labware cluster_instrument cluster_sample contamination Instrument Contamination solvents Solvents & Reagents contamination->solvents labware Glassware & Plasticware contamination->labware instrument LC-MS System contamination->instrument sample Sample Preparation contamination->sample solvent_impurities Solvent Impurities solvents->solvent_impurities mobile_phase_additives Mobile Phase Additives solvents->mobile_phase_additives plasticizers Leached Plasticizers (e.g., PEG, Phthalates) labware->plasticizers improper_cleaning Improper Cleaning labware->improper_cleaning carryover Carryover instrument->carryover tubing_seals Tubing, Seals, Frits instrument->tubing_seals column_bleed Column Bleed instrument->column_bleed matrix_effects Matrix Components sample->matrix_effects extraction_impurities Extraction Solvent Impurities sample->extraction_impurities

Caption: A diagram illustrating common sources of instrument contamination.

References

Validation & Comparative

validation of an analytical method for "Dabigatran Impurity 13" as per ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of "Dabigatran Impurity 13," a potential impurity in the anticoagulant drug Dabigatran, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

This document outlines the essential validation parameters, presents comparative data in a clear, tabular format, and provides detailed experimental protocols. Additionally, a graphical representation of the analytical method validation workflow is included to facilitate a deeper understanding of the process.

Understanding this compound

This compound has been identified as a related substance of Dabigatran. Its chemical formula is C32H36N6O6 with a molecular weight of 600.68 g/mol , and it is assigned the CAS number 1408238-37-8. Accurate quantification of this impurity is crucial for ensuring the quality and safety of Dabigatran drug products.

Analytical Method Validation as per ICH Q2(R1) Guidelines

The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures to ensure they are suitable for their intended purpose.[1][2] For a quantitative test of an impurity like this compound, the following performance characteristics must be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and effective technique for the separation and quantification of Dabigatran and its impurities. The following tables summarize typical performance data for a validated RP-HPLC method for the determination of this compound, based on a comprehensive review of published methods for Dabigatran impurities.[3][4][5][6][7][8]

Table 1: Chromatographic Conditions for Analysis of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate buffer (pH 2.5-3.0)
Mobile Phase B Acetonitrile
Gradient Time-based gradient elution
Flow Rate 1.0 mL/min
Column Temperature 30 - 40 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Table 2: Summary of Validation Parameters for this compound

Validation ParameterAcceptance Criteria (as per ICH Q2(R1))Typical Performance Data
Specificity No interference from blank, placebo, and other known impurities at the retention time of Impurity 13.Peak purity of > 0.999 for the Impurity 13 peak.
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.999
Range From LOQ to 120% of the specification limit.LOQ - 1.5 µg/mL
Accuracy (% Recovery) 80.0% to 120.0%98.5% - 101.2%
Precision (Repeatability, %RSD) ≤ 10.0%< 2.0%
Precision (Intermediate Precision, %RSD) ≤ 10.0%< 3.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10~0.1 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3~0.03 µg/mL
Robustness %RSD of results should be within acceptable limits after minor changes in method parameters.No significant impact on results with variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1).

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Specificity
  • Blank and Placebo Analysis: Inject a blank solution (diluent) and a placebo solution (formulation excipients without the active pharmaceutical ingredient and impurity) to ensure no interfering peaks are observed at the retention time of this compound.

  • Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. Analyze the stressed samples to demonstrate that the peak for Impurity 13 is well-resolved from any degradation products.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of this compound in the presence of other components.

Linearity
  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from the LOQ to 120% of the specified limit.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy
  • Prepare a placebo solution spiked with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the impurity at each level.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate preparations of a sample spiked with this compound at the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD for the combined data from both days.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process for an impurity, as guided by ICH Q2(R1) principles.

Analytical Method Validation Workflow start Start: Define Analytical Method for Impurity 13 method_dev Method Development & Optimization (HPLC) start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity (Forced Degradation, Peak Purity) validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (% Recovery) validation_protocol->accuracy precision Precision (Repeatability, Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Criteria validation_protocol->system_suitability validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report end End: Validated Method validation_report->end

Caption: Logical workflow for analytical method validation of this compound.

By adhering to the principles outlined in the ICH Q2(R1) guidelines and utilizing robust analytical techniques such as RP-HPLC, researchers and pharmaceutical manufacturers can confidently ensure the quality and safety of Dabigatran products. The data and protocols presented in this guide serve as a valuable resource for the successful validation of analytical methods for this compound.

References

Unveiling the Degradation Landscape of Dabigatran: A Comparative Analysis of N-Nitroso-Dabigatran Etexilate (Impurity 13) and Other Degradants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and purity of pharmaceutical compounds is paramount. This guide provides a detailed comparison of Dabigatran Impurity 13, identified as N-nitroso-dabigatran etexilate, and other degradation products of the anticoagulant dabigatran etexilate. By examining their formation, analytical detection, and potential toxicological implications, this document serves as a critical resource for quality control and drug safety assessment.

Dabigatran etexilate, a direct thrombin inhibitor, is susceptible to degradation under various environmental conditions, leading to the formation of several impurities. Among these, N-nitroso-dabigatran etexilate has emerged as a significant concern due to its classification as a potential human carcinogen. This guide delves into the characteristics of this nitrosamine impurity in comparison to other known degradation products, supported by experimental data from forced degradation studies.

Comparison of Major Dabigatran Degradation Products

Forced degradation studies are instrumental in identifying potential degradation products and pathways of a drug substance. Dabigatran etexilate has been subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress. These studies have revealed a number of degradation products, with N-nitroso-dabigatran etexilate being a key impurity of interest due to its toxic potential.

While specific quantitative data comparing the formation rates of all impurities under identical stress conditions is limited in publicly available literature, the following table summarizes the key degradation products and their characteristics based on available research.

Impurity NameChemical NameFormation ConditionsAnalytical MethodToxicological Concern
N-Nitroso-Dabigatran Etexilate (Impurity 13) Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoateAcidic conditions in the presence of nitrite sourcesLC-MS/MSPotential mutagen and carcinogen[1]
DP-01 Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoateThermal degradation[2]LC-UV, LC-ESI-MS[2]No significant cytotoxicity observed in human mononuclear cells[2]
DP-02 (E)-hexyl(amino(4-aminophenyl)methylene)carbamateThermal degradation[2]LC-UV, LC-ESI-MS[2]No significant cytotoxicity observed in human mononuclear cells[2]
Impurity E Not specifiedAcid and Base hydrolysisHPLCData not available
Unknown-1 Not specifiedHumidity[3]HPLC, ESI-MS/MS, NMR, FT-IR[3]Data not available

Formation Pathways and Mechanisms

The degradation of dabigatran etexilate can occur through several pathways, with hydrolysis and nitrosation being of primary importance.

Hydrolytic Degradation

Under acidic and basic conditions, the ester and amide functionalities of dabigatran etexilate are susceptible to hydrolysis. This leads to the formation of various degradation products, including Impurity E. The benzimidazole ring system can also undergo transformations under harsh pH conditions.

Formation of N-Nitroso-Dabigatran Etexilate

The formation of N-nitroso-dabigatran etexilate is a significant concern. Dabigatran etexilate contains a secondary amine group that can react with nitrosating agents, such as nitrous acid (formed from nitrites in acidic conditions), to produce the N-nitroso impurity.[4] The acidic microenvironment provided by the mesylate salt of dabigatran etexilate can facilitate this reaction.

Dabigatran Dabigatran Etexilate (contains secondary amine) N_Nitroso_Dabigatran N-Nitroso-Dabigatran Etexilate (Impurity 13) Dabigatran->N_Nitroso_Dabigatran Reaction Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitroso_Dabigatran Acidic_Conditions Acidic Conditions Acidic_Conditions->N_Nitroso_Dabigatran

Figure 1. Formation of N-Nitroso-Dabigatran Etexilate.

Experimental Protocols

Accurate detection and quantification of dabigatran and its impurities are crucial for quality control. The following are outlines of typical experimental protocols used in forced degradation studies and routine analysis.

Forced Degradation Study Protocol (General Outline based on ICH Guidelines)

A stock solution of dabigatran etexilate mesylate (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions:

  • Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., 60°C) for a specified period (e.g., 1 hour).[5]

  • Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature for a defined time.[5]

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[5]

  • Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures (e.g., 70-80°C) for a set duration.[6]

  • Photolytic Degradation: The drug substance or solution is exposed to a combination of UV and visible light in a photostability chamber.[5]

Following exposure, the samples are neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2][5]

cluster_stress Stress Conditions Acid Acidic Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Alkaline Hydrolysis Base->Stressed_Samples Oxidation Oxidative Degradation Oxidation->Stressed_Samples Thermal Thermal Degradation Thermal->Stressed_Samples Photo Photolytic Degradation Photo->Stressed_Samples Dabigatran_Sample Dabigatran Etexilate Sample Dabigatran_Sample->Acid Dabigatran_Sample->Base Dabigatran_Sample->Oxidation Dabigatran_Sample->Thermal Dabigatran_Sample->Photo Analysis Analytical Testing (e.g., LC-MS/MS) Stressed_Samples->Analysis Data Degradation Profile Analysis->Data

References

A Comparative Guide to Forced Degradation Studies for the Identification of Dabigatran Impurity 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of forced degradation studies as applied to the anticoagulant dabigatran etexilate. While "Dabigatran Impurity 13" is not a universally designated impurity in publicly available literature, this document outlines the experimental framework and comparative data necessary to generate, isolate, and characterize this or any other novel degradation product. The methodologies presented are synthesized from established research on dabigatran's stability profile.

Introduction to Dabigatran and its Stability

Dabigatran etexilate is a prodrug that is converted in the body to its active form, dabigatran, a direct thrombin inhibitor. As with any pharmaceutical compound, it is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][2][3]

Dabigatran etexilate is particularly susceptible to hydrolysis, but also degrades under thermal, oxidative, and photolytic stress.[1][4][5] These stress conditions can lead to a variety of degradation products through mechanisms such as O-dealkylation, formation of benzimidic acid derivatives, and N-dealkylation.[1]

Comparative Analysis of Degradation Conditions

The following table summarizes the typical degradation of dabigatran etexilate under various stress conditions as reported in scientific literature. The percentage of degradation can vary based on the exact experimental parameters (e.g., concentration, temperature, duration of exposure).

Stress ConditionReagent/ParameterTypical Degradation (%)Key Degradation Products Observed
Acidic Hydrolysis 0.1 N HCl at 60°C for 1 hour~17.64%Dabigatran, DP-1, DP-3
Alkaline Hydrolysis 0.1 N NaOH at 60°C for 1 hour~15.64%Dabigatran, DP-2, DP-3
Oxidative Degradation 3% H₂O₂ at ambient temperature for 48 hours~16.34%N-oxide derivatives
Thermal Degradation 100°C for 48 hours~20.50%DP-A, DP-B
Photolytic Degradation UV light exposureLess susceptibleMinimal degradation products

DP-1, DP-2, DP-3, DP-A, and DP-B refer to degradation products as designated in various research studies. The exact structures would need to be elucidated through spectroscopic methods.[5][6]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on dabigatran etexilate, designed to facilitate the generation and identification of "this compound."

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of dabigatran etexilate mesylate at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.[5]

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final drug concentration of approximately 75-100 µg/mL.[7]

Forced Degradation (Stress) Conditions
  • Acidic Hydrolysis: Mix the drug solution with 0.1 N HCl and reflux at 60-80°C for 1-2 hours.[5][7] After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

  • Alkaline Hydrolysis: Mix the drug solution with 0.1 N NaOH and reflux at 60-80°C for 1-2 hours.[5][7] After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for 24-48 hours, protected from light.[5]

  • Thermal Degradation: Expose a solid sample of the drug substance or a solution to dry heat at a temperature of 80-100°C for 24-48 hours.[5][7]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period. A control sample should be kept in the dark under the same conditions.

Sample Analysis

The primary analytical technique for separating and quantifying dabigatran and its impurities is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for identification.[1][8][9][10][11]

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][10]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 225 nm or 254 nm.[10][11]

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for the characterization of impurities.[1][11]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a forced degradation study aimed at identifying a novel impurity.

Forced_Degradation_Workflow cluster_preparation 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis and Characterization prep_stock Prepare Dabigatran Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60-80°C) prep_stock->acid base Alkaline Hydrolysis (0.1 N NaOH, 60-80°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Degradation (80-100°C) prep_stock->thermal photo Photolytic Degradation (UV/Vis Light) prep_stock->photo hplc HPLC/UPLC Separation (C18 Column) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms Mass Spectrometry (LC-MS/MS) hplc->ms Peak Isolation & Analysis nmr Structure Elucidation (NMR, HRMS) ms->nmr Further Characterization impurity_id Identification of 'this compound' nmr->impurity_id

Caption: Workflow for Forced Degradation and Impurity Identification.

Signaling Pathway for Dabigatran Degradation

The following diagram illustrates the general degradation pathways of dabigatran etexilate under various stress conditions, leading to the formation of different impurities.

Dabigatran_Degradation_Pathway cluster_products Degradation Products Dabigatran Dabigatran Etexilate Dabigatran_Active Dabigatran (Active Metabolite) Dabigatran->Dabigatran_Active Hydrolysis (Acid/Base/Enzymatic) Hydrolysis_Products Hydrolytic Products (e.g., DP-1, DP-2, DP-3) Dabigatran->Hydrolysis_Products Acid/Base Stress Oxidative_Products Oxidative Products (N-oxides) Dabigatran->Oxidative_Products Oxidative Stress Thermal_Products Thermal Degradants Dabigatran->Thermal_Products Thermal Stress Impurity_13 This compound Hydrolysis_Products->Impurity_13 Potential Formation Oxidative_Products->Impurity_13 Potential Formation Thermal_Products->Impurity_13 Potential Formation

Caption: General Degradation Pathways of Dabigatran Etexilate.

By following these protocols and utilizing the comparative data, researchers can effectively conduct forced degradation studies to identify and characterize "this compound" or other novel degradation products, thereby ensuring the quality, safety, and efficacy of dabigatran-containing pharmaceutical products.

References

A Comparative Analysis of Dabigatran Impurity 13 Levels in Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of "Dabigatran Impurity 13," a known related substance in the anticoagulant medication Dabigatran Etexilate. Due to the limited availability of public data directly comparing impurity levels across different formulations, this document focuses on the analytical methods used for quantification in the capsule dosage form, which can be extended to other formulations like oral pellets.

Understanding this compound

This compound, also identified as Dabigatran Impurity P, is a process-related impurity and potential degradant of Dabigatran Etexilate. Its chemical details are as follows:

  • Chemical Name: 3-(2-(((4-(((Hexyloxy)carbonyl)carbamoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic Acid

  • CAS Number: 1408238-37-8[1]

  • Molecular Formula: C₃₂H₃₆N₆O₆[1]

The monitoring and control of this and other impurities are crucial for ensuring the safety and efficacy of Dabigatran Etexilate drug products.

Quantitative Data on this compound

Publicly available studies providing a direct quantitative comparison of this compound levels between different formulations, such as capsules and oral pellets, are limited. However, analytical methods have been developed and validated for the determination of this impurity in the bulk drug and capsule formulations.

One such study developed a comprehensive RP-HPLC method for the separation and determination of 15 potential related impurities in Dabigatran Etexilate, including Impurity 13. While specific batch data is not provided, the validated method is suitable for quantifying this impurity.

Table 1: Summary of Analytical Method for this compound Quantification

ParameterDetails
Analytical Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2]
Stationary Phase Inertsil ODS 3V (250 mm × 4.6 mm, 5 μm) column[2]
Mobile Phase A 20 mM ammonium formate with 0.1% triethylamine (pH 5.0)[2]
Mobile Phase B Acetonitrile[2]
Detection Photodiode Array (PDA) Detector[2]
Typical Specification Limit for Impurities 0.15% for each impurity[2]

Note: This table summarizes the analytical methodology capable of quantifying this compound. Specific quantitative results for Impurity 13 in different formulations were not found in the reviewed literature.

Experimental Protocols

A detailed experimental protocol for the quantification of this compound in Dabigatran Etexilate capsules, based on published literature, is provided below. This method can be adapted for the analysis of other formulations, such as oral pellets.

Protocol: Quantification of this compound by RP-HPLC

1. Objective:

To quantify the level of this compound in Dabigatran Etexilate capsules using a validated stability-indicating RP-HPLC method.

2. Materials and Reagents:

  • Dabigatran Etexilate capsules (e.g., Pradaxa® 150 mg)[2]

  • This compound reference standard

  • Ammonium formate (analytical grade)

  • Triethylamine (HPLC grade)

  • Formic acid (for pH adjustment)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 μm nylon membrane filter[2]

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a photodiode array (PDA) detector.

  • Inertsil ODS 3V (250 mm × 4.6 mm, 5 μm) analytical column.[2]

4. Chromatographic Conditions:

  • Mobile Phase A: Prepare a 20 mM ammonium formate solution, add 0.1% triethylamine, and adjust the pH to 5.0 with formic acid.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution: A suitable gradient program to ensure the separation of all impurities.

  • Flow Rate: As per the validated method.

  • Column Temperature: Ambient or as specified in the validated method.

  • Detection Wavelength: Monitored via PDA detector.[2]

  • Injection Volume: As per the validated method.

5. Preparation of Solutions:

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (e.g., 70:30 v/v).[2]

  • Standard Solution: Prepare a stock solution of this compound reference standard (e.g., 100 μg/mL) in the diluent. Further dilute to a working concentration of approximately 1.5 μg/mL.[2]

  • Sample Solution:

    • Take a representative number of Dabigatran Etexilate capsules.

    • Open the capsules and collect the pellets.

    • Accurately weigh a quantity of the pellet powder equivalent to 1000 μg/mL of the drug.[2]

    • Dissolve the powder in the diluent.

    • Filter the solution through a 0.45 μm nylon membrane filter before injection.[2]

6. Analysis:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the blank (diluent), standard solution, and sample solution into the chromatograph.

  • Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the percentage of this compound in the sample using the area of the peaks from the standard and sample chromatograms.

Visualizations

The following diagrams illustrate the analytical workflow for the quantification of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_quantification Data Processing & Quantification sample_prep Sample Preparation (Capsule Pellets) hplc_injection HPLC Injection sample_prep->hplc_injection Sample Solution standard_prep Standard Preparation (Impurity 13 Ref. Std.) standard_prep->hplc_injection Standard Solution data_acquisition Data Acquisition (PDA Detector) hplc_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calculation Calculation of Impurity Level (%) peak_integration->calculation result result calculation->result Final Result

Caption: Workflow for Quantification of this compound.

logical_relationship cluster_formulations Drug Product Formulations cluster_analysis Analytical Control dabigatran Dabigatran Etexilate (Active Pharmaceutical Ingredient) capsules Capsules dabigatran->capsules Formulated into pellets Oral Pellets dabigatran->pellets Formulated into impurity This compound (Process-related/Degradation) dabigatran->impurity Can form hplc RP-HPLC Method capsules->hplc Analyzed by pellets->hplc Analyzed by hplc->impurity Quantifies lcms LC-MS/MS Method lcms->impurity Identifies & Quantifies

Caption: Relationship between Dabigatran, Formulations, and Impurity 13.

References

evaluating the performance of different mass spectrometers for "N-nitroso dabigatran etexilate"

Author: BenchChem Technical Support Team. Date: December 2025

The presence of nitrosamine impurities, such as N-nitroso dabigatran etexilate, in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Consequently, highly sensitive and specific analytical methods are required for their detection and quantification at trace levels. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose. This guide provides a comparative evaluation of different mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of N-nitroso dabigatran etexilate.

Instrument Performance Comparison

The choice of mass spectrometer significantly impacts the sensitivity, selectivity, and quantitative performance of the analytical method. While triple quadrupole instruments are widely used for targeted quantification, high-resolution mass spectrometry (HRMS) platforms like Q-TOF and Orbitrap offer distinct advantages.

ParameterTriple Quadrupole (e.g., Agilent 6495C, 6470B)Q-TOF (e.g., Agilent 6546, Sciex 4600)Orbitrap (e.g., Thermo Scientific Q Exactive, Orbitrap Exploris)
Principle Targeted fragmentation (Multiple Reaction Monitoring - MRM)High-resolution, accurate mass measurement of precursor and fragment ionsHigh-resolution, accurate mass measurement using an Orbitrap mass analyzer
Selectivity High, based on specific precursor-to-product ion transitionsHigh, based on accurate mass measurement, which can resolve interferencesVery high, due to exceptional mass resolution and accuracy
Sensitivity (LOD/LOQ) Excellent, typically in the low pg/mL to ng/mL range. For N-nitroso dabigatran etexilate, LOD of 6 pg/mL and LOQ of 10 pg/mL have been reported.[1]Good to excellent, with LOQs for some nitrosamines reported at 1 ng/mL or lower.[2]Excellent, with the ability to achieve low ng/mL detection levels.[3]
Linearity Excellent, with correlation coefficients (R²) typically >0.999 for N-nitroso dabigatran etexilate.[1]Good, with R² values typically >0.996 for nitrosamine analysis.[4]Excellent, with R² values often >0.999.
Mass Accuracy Not applicable for quantitative analysis (nominal mass)Excellent (typically <5 ppm)Exceptional (typically <1-3 ppm)
Primary Application Targeted quantification, routine analysisBoth targeted and untargeted (screening) analysis, impurity identificationBoth targeted and untargeted analysis, structural elucidation, retrospective data analysis
Workflow Method development involves optimization of MRM transitions for each analyte.Allows for both targeted MS/MS and full-scan accurate mass data acquisition.Capable of full-scan, SIM, and PRM modes, offering flexibility in data acquisition.[5]
Advantages - Highest sensitivity for targeted analysis- Robust and reliable for routine QC- Well-established methods- High confidence in compound identification- Ability to screen for unknown impurities- Retrospective data analysis- Highest mass resolution and accuracy- Unambiguous identification of analytes- Retrospective analysis of full-scan data
Disadvantages - Limited to pre-selected analytes (not ideal for screening)- No information on unknown compounds- May have slightly lower sensitivity for targeted quantification compared to QqQ- Requires more frequent calibration- Higher initial instrument cost- Data file sizes can be large

Experimental Workflow

The general workflow for the analysis of N-nitroso dabigatran etexilate using LC-MS/MS is depicted below.

Experimental Workflow for N-nitroso dabigatran etexilate Analysis cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Standard/Sample Weighing dissolution Dissolution in Diluent start->dissolution dilution Serial Dilutions dissolution->dilution lc_separation Liquid Chromatography (Reversed-Phase) dilution->lc_separation Injection ms_detection Mass Spectrometry (ESI+, MRM/HRMS) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration Data Acquisition calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification end Results quantification->end Reporting

Experimental workflow for the analysis of N-nitroso dabigatran etexilate.

Detailed Experimental Protocol (Based on Agilent 6495C LC/TQ)

This protocol is adapted from a validated method for the quantification of N-nitroso dabigatran etexilate.[1]

1. Sample Preparation

  • Standard Stock Solution: Accurately weigh 5 mg of N-nitroso dabigatran etexilate reference standard and dissolve in 5 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a suitable diluent (e.g., a mixture of methanol and acetonitrile with a small percentage of ammonium hydroxide) to achieve a concentration range of 10 to 1,000 pg/mL.[1]

  • API Sample Solution: Dissolve 20 mg of the dabigatran etexilate mesylate API in 4 mL of the diluent.

2. Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: A reversed-phase column suitable for the separation of polar compounds, such as a Poroshell HPH-C18 (e.g., 3.0 x 150 mm, 2.7 µm).[4]

  • Mobile Phase A: Ammonium trifluoroacetate and formic acid in water.[4]

  • Mobile Phase B: Methanol and acetonitrile mixture (e.g., 80:20 v/v).[4]

  • Gradient Elution: A suitable gradient program to ensure the separation of the analyte from the API and other potential impurities.

  • Flow Rate: As per column specifications (e.g., 0.3-0.5 mL/min).

  • Column Temperature: Controlled, typically around 25-40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 6495C Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized transitions for N-nitroso dabigatran etexilate (precursor ion and product ions) need to be determined. This is typically done by infusing a standard solution and using the instrument's optimization software.

  • Source Parameters: Gas temperature, gas flow, nebulizer pressure, and capillary voltage should be optimized to achieve maximum sensitivity for the analyte.

4. Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.[1]

  • Quantification: Determine the concentration of N-nitroso dabigatran etexilate in the API sample by interpolating its peak area from the calibration curve.

Conclusion

For the routine, targeted quantification of N-nitroso dabigatran etexilate at very low levels, a Triple Quadrupole mass spectrometer is the instrument of choice due to its exceptional sensitivity and robustness in MRM mode.[1] The established methods demonstrate excellent performance in terms of LOD, LOQ, and linearity.

Q-TOF and Orbitrap mass spectrometers serve as powerful tools for method development, impurity identification, and situations where untargeted screening is necessary. Their high-resolution and accurate mass capabilities provide a higher degree of confidence in the identification of N-nitroso dabigatran etexilate and allow for the simultaneous screening of other potential nitrosamine impurities. While they offer excellent quantitative performance, for a dedicated, routine quality control environment focused solely on quantifying this specific impurity, a triple quadrupole instrument may be more cost-effective and efficient. The choice of instrument will ultimately depend on the specific needs of the laboratory, including the required sensitivity, the need for untargeted screening, and budgetary considerations.

References

A Comparative Guide to the Determination of the Relative Response Factor for Dabigatran Nitroso Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and quality control, the accurate quantification of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the quantification of "Dabigatran Nitroso Impurity 13," formally known as N-nitroso-dabigatran etexilate, with a focus on the determination of its Relative Response Factor (RRF).

N-nitroso-dabigatran etexilate is a nitrosamine drug substance-related impurity (NDSRI) of Dabigatran Etexilate, an anticoagulant medication.[1][2] Nitrosamine impurities are a class of compounds that are of significant concern due to their potential carcinogenic properties.[2][3] Regulatory agencies mandate strict control over the levels of such impurities in final drug products.[4][5]

This guide compares two primary approaches for the quantification of this impurity: direct quantification using a certified reference standard and quantification using a calculated Relative Response Factor. We provide a detailed experimental protocol for the determination of the RRF, present sample data, and offer visualizations to clarify the workflow and relationships.

Comparison of Quantification Methodologies

The choice of quantification method often depends on the availability of reference standards, cost considerations, and the stage of drug development.

FeatureMethod 1: Quantification via Relative Response Factor (RRF)Method 2: Direct Quantification (External Standard)
Principle The RRF is a pre-determined factor that corrects for the difference in analytical response between the impurity and the Active Pharmaceutical Ingredient (API) at the same concentration.[6][7] The impurity's concentration is calculated from the API's standard.A certified reference standard of the impurity is used to create a calibration curve, and the impurity concentration in a sample is determined directly from this curve.
Pros - Cost-effective for routine analysis as it eliminates the need for an impurity standard in every run.[8] - Practical when the impurity standard is scarce or expensive.- Considered the most accurate and reliable method. - Provides direct measurement without assumptions of response linearity relative to another compound.
Cons - Requires initial, rigorous determination and validation of the RRF. - A highly pure sample of the impurity is needed for the initial RRF determination.[9] - The RRF value is specific to the exact chromatographic conditions under which it was determined.- Can be expensive due to the high cost of certified reference standards. - Requires consistent availability of the impurity standard for routine quality control.
Best For Routine quality control, batch release testing, and stability studies where the method is well-established.Method validation, reference standard characterization, and in cases where an RRF has not been or cannot be reliably determined.

Experimental Protocol: RRF Determination for N-nitroso-dabigatran etexilate

This protocol outlines the determination of the RRF for N-nitroso-dabigatran etexilate against the Dabigatran Etexilate API using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This procedure is based on guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6]

1. Materials and Reagents

  • Dabigatran Etexilate Reference Standard

  • N-nitroso-dabigatran etexilate Impurity Standard (of known purity)

  • Acetonitrile (HPLC grade)

  • Ammonium Formate (Analytical grade)

  • Formic Acid (Analytical grade)

  • Deionized Water

2. Instrumentation

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

3. Chromatographic Conditions (Example)

  • Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent)

  • Mobile Phase A: 10mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure separation of the API and the impurity.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm or another suitable wavelength where both compounds have adequate absorbance.

  • Injection Volume: 10 µL

4. Preparation of Solutions

  • Stock Solution A (API): Accurately weigh and dissolve Dabigatran Etexilate Reference Standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of 1.0 mg/mL.

  • Stock Solution B (Impurity): Accurately weigh and dissolve the N-nitroso-dabigatran etexilate standard in the same diluent to obtain a concentration of 0.1 mg/mL.

5. Preparation of Linearity and RRF Determination Solutions

  • Prepare at least five concentration levels for both the API and the impurity. The concentration range should cover the expected reporting levels of the impurity (e.g., from the limit of quantification (LOQ) to 150% of the specification limit).

  • For the API: Prepare a series of dilutions from Stock Solution A.

  • For the Impurity: Prepare a separate series of dilutions from Stock Solution B.

6. Data Collection and Analysis

  • Inject each concentration level of the API and impurity solutions in triplicate into the HPLC system.

  • Record the peak area for each injection.

  • For both the API and the impurity, plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis for each data set to obtain the slope of the calibration curve.

  • Calculate the Response Factor (RF) for both the API and the impurity using the following formula:

    • RF = Slope of the calibration curve

  • Calculate the Relative Response Factor (RRF) using the formula:

    • RRF = (Response Factor of Impurity) / (Response Factor of API)

ICH Q2(R2) guidelines suggest that if an RRF is outside the range of 0.8-1.2, a correction factor should be applied in routine analysis.[4]

Data Presentation: Hypothetical RRF Calculation

The following table summarizes hypothetical data from a linearity experiment for the determination of the RRF.

AnalyteConcentration (µg/mL)Mean Peak Area
Dabigatran Etexilate (API) 5.055,100
10.0110,500
15.0164,800
20.0221,200
25.0275,900
N-nitroso-dabigatran etexilate (Impurity) 0.54,850
1.09,600
1.514,550
2.019,300
2.524,250

Calculations:

  • Slope (API): From linear regression of the API data = 11,040 (Peak Area units per µg/mL)

  • Slope (Impurity): From linear regression of the impurity data = 9,720 (Peak Area units per µg/mL)

  • Response Factor (API): 11,040

  • Response Factor (Impurity): 9,720

  • Relative Response Factor (RRF) = 9,720 / 11,040 = 0.88

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical relationship between Dabigatran Etexilate and its nitroso impurity.

RRF_Determination_Workflow Workflow for RRF Determination prep Preparation of Stock Solutions - API (Dabigatran Etexilate) - Impurity (N-nitroso-dabigatran) lin_sol Prepare Linearity Solutions (≥5 concentrations for each) prep->lin_sol hplc HPLC Analysis - Inject solutions in triplicate - Record peak areas lin_sol->hplc plot Plot Calibration Curves (Mean Peak Area vs. Concentration) hplc->plot slope Calculate Slopes (Linear Regression for API & Impurity) plot->slope calc_rrf Calculate RRF RRF = Slope_Impurity / Slope_API slope->calc_rrf report Report and Document RRF Value calc_rrf->report

Caption: Experimental workflow for determining the Relative Response Factor (RRF).

Chemical_Relationship Chemical Relationship of Dabigatran Etexilate and its Nitroso Impurity api Dabigatran Etexilate (API) impurity N-nitroso-dabigatran etexilate (NDSRI Impurity) api->impurity Nitrosation Reaction reagent Nitrosating Agent (e.g., residual nitrites) reagent->impurity

Caption: Formation of the N-nitroso impurity from the Dabigatran Etexilate API.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Dabigatran Impurity 13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Dabigatran Impurity 13, a substance that, while lacking a specific Safety Data Sheet, should be managed as hazardous waste based on data from closely related compounds. Adherence to these procedures is critical for regulatory compliance and the protection of both human health and the environment.

Hazard Assessment and Classification

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for a related compound, Dabigatran etexilate mesilate, indicates significant health and environmental hazards.[1] Due to the structural similarities, it is prudent to handle this compound with the same level of caution. The primary hazards associated with a related Dabigatran compound are summarized below.

Hazard ClassificationDescriptionSource
Repr. 2 Suspected of damaging fertility or the unborn child.[1]
STOT RE 1 Causes damage to organs through prolonged or repeated exposure.[1]
Aquatic Chronic 4 May cause long lasting harmful effects to aquatic life.[1]

Given these potential hazards, this compound must be treated as hazardous pharmaceutical waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Segregation:

  • Immediately segregate waste containing this compound from non-hazardous waste streams at the point of generation.[2]

  • Use dedicated, clearly labeled containers for this hazardous waste to prevent cross-contamination.

2. Containment:

  • Place this compound waste in a primary container that is robust, leak-proof, and compatible with the chemical nature of the substance.

  • The primary container should be sealed and then placed within a secondary container that is also properly labeled as "Hazardous Pharmaceutical Waste." The label should include the name of the substance (this compound) and appropriate hazard symbols.

3. Storage:

  • Store the contained waste in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated and have controlled access.

4. Disposal Method:

  • The recommended and most effective method for the final disposal of hazardous pharmaceutical waste is high-temperature incineration.[3][4][5] Incineration ensures the complete destruction of the active chemical compounds, rendering them inert.[3]

  • Engage a licensed and certified hazardous waste disposal contractor that operates a permitted incineration facility.

  • Do not dispose of this compound down the drain or in regular solid waste. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste.[6]

5. Documentation:

  • Maintain a detailed inventory of the waste, including the quantity and date of generation.

  • When the waste is transferred to the disposal contractor, ensure that a hazardous waste manifest is completed. This document tracks the waste from the point of generation to its final disposal and is a legal requirement.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

A Generation of This compound Waste B Hazard Assessment: Treat as Hazardous Waste A->B C Segregate from Non-Hazardous Waste B->C D Contain in Labeled, Leak-Proof Container C->D E Store in Secure, Designated Area D->E F Arrange for Pickup by Licensed Waste Contractor E->F G Transport to Permitted Incineration Facility F->G H High-Temperature Incineration G->H I Complete and Retain Hazardous Waste Manifest H->I

Disposal Workflow for this compound

Regulatory Compliance

All procedures for the disposal of hazardous pharmaceutical waste must comply with local, regional, and national regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[2] It is the responsibility of the waste generator to ensure full compliance with all applicable laws.[2]

References

Safeguarding Researchers: A Comprehensive Guide to Handling Dabigatran Impurity 13

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Dabigatran Impurity 13. Due to the absence of specific safety data for this impurity, it should be treated as a highly potent pharmaceutical compound with potential hazards similar to or greater than the active pharmaceutical ingredient, dabigatran etexilate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment. Given the potent nature of dabigatran-related compounds, a multi-layered approach to PPE is mandatory.

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free nitrile or neoprene chemotherapy gloves (ASTM D6978 compliant).[1]Prevents skin contact and absorption. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[2]
Body Protection Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs.[1][2]Protects against spills and contamination of personal clothing. Materials like polyethylene-coated polypropylene are recommended.[1]
Eye and Face Protection Chemical safety goggles and a face shield, or a full face-piece respirator.[1]Provides comprehensive protection against splashes, aerosols, and airborne particles.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required, especially when handling powders or if there is a risk of aerosolization.[3]Protects against inhalation of the compound, which can be a primary route of exposure.
Head and Foot Protection Disposable head and hair covers, and shoe covers.[1]Minimizes the risk of contamination of personnel and the laboratory environment.

Operational Plan: Safe Handling Workflow

A systematic workflow is critical to minimize exposure and prevent contamination. All handling of this compound, particularly weighing and preparing solutions, should be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE).

.dot

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Containment Area (Fume Hood/CVE) a->b c Verify Emergency Equipment Availability (Eyewash, Shower) b->c d Weigh Compound in Containment c->d e Prepare Solutions in Containment d->e f Seal and Label all Containers e->f g Decontaminate Work Surfaces f->g h Segregate Waste (Solid & Liquid) g->h i Doff PPE in Designated Area h->i j Dispose of Waste in Labeled, Sealed Containers i->j

Caption: Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Solid Waste All contaminated solid waste, including gloves, gowns, shoe covers, and weighing papers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not discharge to drains.[4]
Sharps Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Final Disposal All hazardous waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations. Consider incineration in a chemical incinerator with an afterburner and scrubber.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is required.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4][5]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][5]
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Contain the spill using absorbent materials. Collect all contaminated materials in a sealed hazardous waste container. Decontaminate the spill area thoroughly.

By adhering to these stringent safety protocols, research institutions can foster a culture of safety and build deep trust with their personnel, ensuring that the valuable work of drug development can proceed without compromising the health and well-being of the researchers and scientists involved.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dabigatran Impurity 13
Reactant of Route 2
Reactant of Route 2
Dabigatran Impurity 13

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.